Product packaging for Tinoridine(Cat. No.:CAS No. 24237-54-5)

Tinoridine

Cat. No.: B109012
CAS No.: 24237-54-5
M. Wt: 316.4 g/mol
InChI Key: PFENFDGYVLAFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tinoridine is a thienopyridine.
This compound is under investigation in clinical trial NCT01224756 (Efficacy of this compound in Treating Pain and Inflammation in Adults).
This compound is a small molecule drug with a maximum clinical trial phase of III.
proposed anti-inflammatory agent;  minor descriptor (75-86);  on-line & INDEX MEDICUS seach PYRIDINES (75-86)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O2S B109012 Tinoridine CAS No. 24237-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-2-21-17(20)15-13-8-9-19(11-14(13)22-16(15)18)10-12-6-4-3-5-7-12/h3-7H,2,8-11,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFENFDGYVLAFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24237-55-6 (cpd with unspecified hydrochloride), 25913-34-2 (mono-hydrochloride)
Record name Tinoridine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9023677
Record name Tinoridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24237-54-5
Record name Tinoridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24237-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tinoridine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tinoridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13001
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tinoridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tinoridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tinoridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TINORIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Z9ICZ7YR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tinoridine's Free Radical Scavenging Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant potential beyond its primary anti-inflammatory action. Emerging research has highlighted its potent free radical scavenging and antioxidant properties, positioning it as a compound of interest for conditions associated with oxidative stress. This technical guide provides an in-depth overview of the assays used to evaluate the free radical scavenging activity of this compound, detailed experimental protocols, and an exploration of its underlying molecular mechanisms of action.

Direct Free Radical Scavenging Activity

For comparative purposes, the following table summarizes the free radical scavenging activity of other NSAIDs and standard antioxidants in common assays.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Superoxide Radical Scavenging IC50 (µM)
Indomethacin >1000~200Data not readily available
Diclofenac ~250~15Data not readily available
Ibuprofen >1000>1000Data not readily available
Ascorbic Acid (Vitamin C) ~20-50~10-30~100-200
Trolox ~40-60~5-15Data not readily available

Note: These values are approximate and can vary depending on the specific experimental conditions. They are provided for comparative context.

Mechanism of Action: Nrf2 Signaling Pathway

A key mechanism underlying the antioxidant effects of this compound is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. Recent studies have identified this compound as a novel inhibitor of ferroptosis, a form of iron-dependent cell death, by promoting the expression and activity of Nrf2.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Activates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub Ubiquitin Keap1->Ub Ubiquitination Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription

Figure 1: this compound activates the Nrf2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to assess the free radical scavenging activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution in methanol (e.g., 0.1 mM) Mix Mix this compound/Control solution with DPPH solution DPPH_sol->Mix Tinoridine_sol Prepare various concentrations of this compound in a suitable solvent Tinoridine_sol->Mix Control_sol Prepare positive control (e.g., Ascorbic Acid, Trolox) Control_sol->Mix Incubate Incubate in the dark at room temperature (e.g., 30 min) Mix->Incubate Absorbance Measure absorbance at ~517 nm Incubate->Absorbance Calculation Calculate % inhibition and IC50 value Absorbance->Calculation

Figure 2: Experimental workflow for the DPPH assay.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions to obtain a range of concentrations. Prepare solutions of a positive control, such as ascorbic acid or Trolox, in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the this compound or control solutions to the wells.

    • Add the DPPH solution to each well.

    • For the blank, use the solvent instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_rad Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate Mix Mix this compound/Control solution with ABTS•+ solution ABTS_rad->Mix Tinoridine_sol Prepare various concentrations of this compound Tinoridine_sol->Mix Control_sol Prepare positive control (e.g., Trolox) Control_sol->Mix Incubate Incubate at room temperature (e.g., 6-10 min) Mix->Incubate Absorbance Measure absorbance at ~734 nm Incubate->Absorbance Calculation Calculate % inhibition and IC50 value Absorbance->Calculation

Figure 3: Experimental workflow for the ABTS assay.

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay. Prepare solutions of a positive control, typically Trolox.

  • Assay Procedure:

    • Add a small volume of the this compound or control solutions to a 96-well microplate.

    • Add the diluted ABTS•+ solution to each well.

    • Use the solvent as a blank.

    • Incubate the plate at room temperature for a short period (e.g., 6-10 minutes).

  • Measurement: Measure the absorbance at approximately 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Superoxide Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge superoxide radicals (O2•−), which are generated in situ, often by a non-enzymatic system like phenazine methosulfate-NADH (PMS-NADH). The superoxide radicals reduce nitroblue tetrazolium (NBT) to a colored formazan product, and the inhibition of this reaction is measured.

Experimental Workflow:

Superoxide_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Mixture cluster_measurement Measurement & Analysis Reagents Prepare solutions of: - NADH - NBT - PMS - this compound/Control Mix Mix this compound/Control, NADH, and NBT in buffer Reagents->Mix Initiate Initiate reaction by adding PMS Mix->Initiate Incubate Incubate at room temperature (e.g., 5 min) Initiate->Incubate Absorbance Measure absorbance at ~560 nm Incubate->Absorbance Calculation Calculate % inhibition and IC50 value Absorbance->Calculation

Figure 4: Experimental workflow for the Superoxide Radical Scavenging Assay.

Protocol:

  • Reagent Preparation: Prepare solutions of NADH, NBT, and PMS in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Sample Preparation: Prepare a stock solution of this compound and serial dilutions. A suitable positive control, such as quercetin or ascorbic acid, should also be prepared.

  • Assay Procedure:

    • In a 96-well plate, add the this compound or control solutions, NADH solution, and NBT solution to each well.

    • Initiate the reaction by adding the PMS solution to the mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 5 minutes).

  • Measurement: Measure the absorbance of the formazan product at approximately 560 nm.

  • Calculation: Calculate the percentage of superoxide radical scavenging activity and the IC50 value as previously described.

Conclusion

This compound exhibits promising antioxidant properties through both direct free radical scavenging and, significantly, through the activation of the Nrf2 signaling pathway. This dual mechanism suggests its potential therapeutic value in diseases where oxidative stress plays a pathogenic role. The experimental protocols detailed in this guide provide a framework for the consistent and reliable evaluation of this compound's and other novel compounds' free radical scavenging activities. Further research to quantify the IC50 values of this compound in various antioxidant assays is warranted to fully characterize its potency and to facilitate its comparison with other established antioxidants and NSAIDs. The continued exploration of its Nrf2-mediated effects will be crucial in elucidating its full therapeutic potential in the realm of drug development.

References

Technical Whitepaper: Tinoridine as a Novel Ferroptosis Inhibitor via Nrf2 Pathway Activation

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis is a regulated form of iron-dependent cell death driven by the accumulation of lipid peroxides, implicated in a range of pathologies including neurodegenerative diseases and ischemia-reperfusion injury. Tinoridine, a compound historically classified as a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, has recently been identified as a potent inhibitor of ferroptosis.[1][2] This guide delineates the core mechanism of action, which diverges from its classical anti-inflammatory role. The primary mechanism involves the activation of Nuclear factor-erythroid 2-related factor-2 (Nrf2), a master regulator of the antioxidant response.[2] this compound binds to and promotes the expression and activity of Nrf2, subsequently upregulating the expression of downstream antioxidant enzymes, including the central ferroptosis regulator Glutathione Peroxidase 4 (GPX4).[2] This Nrf2-dependent action is complemented by this compound's established capabilities as a direct radical scavenger and an inhibitor of lipid peroxidation.[3][4] This document provides a technical overview of these mechanisms, summarizes key data, and presents standardized experimental protocols for validation.

Introduction to Ferroptosis

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS).[5][6] The process is canonically suppressed by the glutathione (GSH)-dependent enzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid hydroperoxides to non-toxic lipid alcohols.[6][7] Ferroptosis can be initiated by two main classes of inducers:

  • System Xc- Inhibitors (e.g., Erastin): These block the uptake of cystine, a precursor for GSH synthesis, leading to GSH depletion and subsequent GPX4 inactivation.[6]

  • Direct GPX4 Inhibitors (e.g., RSL3): These compounds directly bind to and inactivate GPX4.[8]

A critical enzyme in the execution of ferroptosis is Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4), which enriches cellular membranes with long-chain polyunsaturated fatty acids (PUFAs), the primary substrates for lipid peroxidation.[9][10]

Core Mechanism of this compound as a Ferroptosis Inhibitor

While traditionally known as a COX inhibitor, recent research has repurposed this compound as a novel inhibitor of ferroptosis.[1][2] Its mechanism is primarily centered on the activation of the Nrf2 signaling pathway, a crucial defense against oxidative stress.

Primary Mechanism: Activation of the Nrf2 Pathway

A 2024 study identified this compound from an NSAID library as a ferroptosis inhibitor through molecular docking, which showed a high binding affinity to the Nrf2 protein.[2] The activation cascade proceeds as follows:

  • This compound Binding and Nrf2 Activation: this compound directly binds to Nrf2, promoting its expression and transcriptional activity.[2]

  • Nrf2 Translocation and ARE Binding: Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

  • Upregulation of Antioxidant Genes: This binding event initiates the transcription of a suite of cytoprotective genes, most notably GPX4.[2]

  • Ferroptosis Inhibition: The resulting increase in GPX4 protein levels enhances the cell's capacity to neutralize lipid hydroperoxides, thereby conferring robust protection against ferroptosis.

The dependence of this compound's protective effect on Nrf2 was confirmed experimentally; the knockdown of Nrf2 was shown to reverse the ability of this compound to rescue RSL3-induced ferroptosis in nucleus pulposus cells.[2]

G This compound This compound Nrf2 Nrf2 Activation (Expression & Activity) This compound->Nrf2 GPX4 GPX4 Upregulation Nrf2->GPX4 Upregulates Lipid_ROS Lipid Peroxidation GPX4->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Caption: this compound's Nrf2-mediated ferroptosis inhibition pathway.

Supporting Mechanism: Direct Antioxidant and Anti-Peroxidative Activity

Long-standing research predating the discovery of ferroptosis established this compound as a potent radical scavenger and an inhibitor of lipid peroxidation.[4] Studies in the 1970s demonstrated its ability to inhibit lipid peroxidation in rat liver microsomes.[3][11] This direct antioxidant capacity complements its Nrf2-mediated effects by neutralizing existing ROS and preventing the propagation of lipid peroxidation chain reactions, providing a two-pronged defense against ferroptotic stimuli.

Quantitative Data Summary

The following table summarizes the key quantitative findings that would be expected from studies validating this compound's mechanism. The specific values are derived from primary literature, such as the study on intervertebral disc degeneration.[2]

ParameterAssay TypeCell/SystemInducerExpected Outcome with this compoundReference
Cell Viability CellTiter-Glo®, MTTNucleus Pulposus CellsRSL3Dose-dependent increase in cell viability[2]
Lipid ROS Levels C11-BODIPY 581/591Nucleus Pulposus CellsRSL3Significant reduction in lipid peroxidation[2][3]
Nrf2 Expression Western Blot, qPCRNucleus Pulposus Cells-Upregulation of Nrf2 protein and mRNA levels[2]
GPX4 Expression Western Blot, qPCRNucleus Pulposus CellsRSL3Rescue of RSL3-induced GPX4 degradation/downregulation[2]
Nrf2 Binding Affinity Molecular DockingIn Silico-High predicted binding affinity to Nrf2 protein[2]

Key Experimental Methodologies

Validation of this compound as a ferroptosis inhibitor requires a series of standard in vitro assays.

G cluster_endpoints Endpoint Analysis start Seed Cells pretreat Pre-treat with this compound or Vehicle Control start->pretreat induce Induce Ferroptosis (e.g., RSL3, Erastin) pretreat->induce viability Cell Viability Assay (e.g., MTT) induce->viability ros Lipid ROS Assay (C11-BODIPY) induce->ros protein Protein Analysis (Western Blot for Nrf2, GPX4) induce->protein

Caption: General experimental workflow for testing this compound.

Cell Viability Assay for Ferroptosis Protection
  • Objective: To determine if this compound protects cells from ferroptosis-inducing agents.

  • Protocol:

    • Cell Seeding: Plate cells (e.g., HT-1080 or primary nucleus pulposus cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Pre-treatment: Treat cells with various concentrations of this compound (e.g., 1-50 µM) or vehicle (DMSO) for 1-2 hours.

    • Induction: Add a ferroptosis inducer such as RSL3 (e.g., 1 µM) or Erastin (e.g., 10 µM) to the wells. Include a positive control for inhibition (e.g., Ferrostatin-1).

    • Incubation: Incubate for 8-24 hours, depending on the cell line and inducer potency.

    • Viability Measurement: Assess cell viability using a standard method such as MTT, resazurin, or ATP-based luminescence (CellTiter-Glo®).

    • Analysis: Normalize viability to the vehicle-treated, non-induced control and plot dose-response curves.

Lipid Peroxidation Assay (C11-BODIPY 581/591)
  • Objective: To directly measure this compound's ability to inhibit lipid ROS accumulation.

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1-3 from the cell viability protocol.

    • Probe Loading: 1-2 hours before the end of the incubation period, add the fluorescent lipid peroxidation sensor C11-BODIPY 581/591 (e.g., at 2.5 µM) to the cell culture medium.

    • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

    • Cell Preparation: Wash cells with PBS, trypsinize, and resuspend in PBS for flow cytometry analysis.

    • Flow Cytometry: Analyze the cells using a flow cytometer. The probe fluoresces red in its native state and shifts to green upon oxidation. Measure the mean fluorescence intensity in the green channel (e.g., FITC).

    • Analysis: Compare the green fluorescence intensity of this compound-treated cells to the inducer-only control.

Western Blot Analysis for Protein Expression
  • Objective: To measure the effect of this compound on the protein levels of Nrf2 and GPX4.

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound and/or RSL3 as described previously for a specified time (e.g., 6-12 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them on a 10-12% polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies against Nrf2, GPX4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control.

Conclusion and Therapeutic Outlook

This compound emerges as a compelling multi-functional agent with a newly characterized role as a ferroptosis inhibitor. Its primary mechanism, the activation of the Nrf2/GPX4 axis, represents a significant departure from its known function as a COX inhibitor.[2] This Nrf2-dependent cytoprotective effect, combined with its intrinsic ability to scavenge radicals and prevent lipid peroxidation, positions this compound as a robust defense against ferroptotic cell death.[4] The identification of this mechanism provides a strong rationale for exploring this compound in the treatment of pathologies where ferroptosis is a key driver, such as intervertebral disc degeneration, neurodegenerative disorders, and ischemia-reperfusion injuries.[2] Further research should focus on validating these effects in vivo and exploring the full spectrum of Nrf2-target genes modulated by this compound.

References

The Discovery and Development of Tinoridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tinoridine, also known as Y-3642, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the thienopyridine class of compounds.[1] It has been investigated for its analgesic and anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, with a focus on its synthesis, mechanism of action, and preclinical and clinical findings. The information is intended for researchers, scientists, and drug development professionals.

Discovery and History

While specific details regarding the initial discovery of this compound are not extensively documented in publicly available literature, it is understood to have been developed by Yoshitomi Pharmaceutical Industries Ltd. The development of thienopyridine derivatives as a class of compounds has a significant history in pharmaceutical research, leading to the discovery of notable drugs.

Synthesis of this compound

The chemical name for this compound is ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.[3] The synthesis of the thieno[2,3-c]pyridine core of this compound is likely achieved through a Gewald reaction. This reaction is a well-established method for the one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.

A plausible synthetic pathway for this compound is outlined below:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF) or ethanol, a catalytic amount of a base like triethylamine or morpholine is added.

  • Reaction Conditions: The reaction mixture is stirred at a moderately elevated temperature, typically between 50-80°C, for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product, this compound.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, contributing to its anti-inflammatory and analgesic effects.

Cyclooxygenase (COX) Inhibition

As a non-steroidal anti-inflammatory drug, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of these pro-inflammatory prostaglandins.[1]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound This compound->COX_Enzymes Inhibition

Antioxidant and Free-Radical Scavenging Activity

This compound has demonstrated potent free-radical scavenging and antiperoxidative properties.[2] It can reduce stable free radicals, such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), and inhibit lipid peroxidation.[2] This antioxidant activity may contribute to its anti-inflammatory effects by mitigating oxidative stress at the site of inflammation.

Ferroptosis Inhibition via the Nrf2 Pathway

Recent research has identified this compound as a novel inhibitor of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. This compound is believed to exert this effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative stress and ferroptosis.

Ferroptosis_Inhibition_Pathway cluster_cellular_stress Cellular Stress Oxidative_Stress Oxidative Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Proteins Antioxidant Proteins (e.g., GPX4) ARE->Antioxidant_Proteins Upregulates Antioxidant_Proteins->Lipid_Peroxidation Inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Preclinical Studies

This compound has been evaluated in various preclinical models to assess its efficacy and safety.

Anti-inflammatory Activity

The anti-inflammatory activity of this compound has been demonstrated in the carrageenan-induced paw edema model in rats, a standard and widely used assay for evaluating NSAIDs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (150-200 g) are used.

  • Groups: Animals are divided into control, standard (e.g., indomethacin), and this compound-treated groups.

  • Administration: this compound is administered orally at various doses. The control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Antioxidant Activity

The free-radical scavenging activity of this compound can be assessed using the DPPH assay.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH solution: A fresh solution of DPPH in methanol is prepared.

  • Assay: Different concentrations of this compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated.

Clinical Studies

Quantitative Data

Specific quantitative data for this compound, such as IC50 values for COX-1 and COX-2 inhibition, detailed efficacy data from preclinical models (e.g., dose-response curves), and a comprehensive pharmacokinetic profile, are not extensively reported in publicly accessible scientific literature.

Table 1: Summary of Preclinical and Clinical Investigations of this compound

Study Type Model/Population Key Findings/Endpoints Reference
Preclinical Carrageenan-induced paw edema in ratsAssessment of anti-inflammatory activityRepresentative NSAID testing protocols
Preclinical DPPH radical scavenging assayEvaluation of antioxidant activity[2]
Preclinical In vitro ferroptosis modelsInhibition of ferroptosis via Nrf2 pathway-
Clinical Trial Adults with pain and inflammation (NCT01224756)Efficacy and safety[1]

Conclusion

This compound is a thienopyridine-based NSAID with a multifaceted mechanism of action that includes COX inhibition, antioxidant effects, and the novel inhibition of ferroptosis through the Nrf2 pathway. While preclinical studies have suggested its potential as an anti-inflammatory and analgesic agent, a comprehensive understanding of its clinical efficacy and safety profile is limited by the lack of publicly available quantitative data from completed clinical trials. Further research and publication of existing data would be invaluable to the scientific community for a complete assessment of this compound's therapeutic potential.

References

Tinoridine Derivatives: A Technical Guide to Their Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinoridine, a thienopyridine derivative, has long been recognized as a non-steroidal anti-inflammatory drug (NSAID) with a primary mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes. This inhibition curtails the production of prostaglandins, key mediators of inflammation. Recent research has unveiled a novel and significant dimension to this compound's therapeutic potential: its role as a potent inhibitor of ferroptosis, an iron-dependent form of programmed cell death, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This dual mechanism of action, targeting both classical inflammatory pathways and a key cell death process implicated in inflammation and tissue damage, positions this compound and its derivatives as highly promising candidates for the development of next-generation anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the anti-inflammatory potential of this compound derivatives, summarizing available quantitative data, detailing key experimental protocols, and visualizing the underlying signaling pathways to facilitate further research and drug development in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Traditional NSAIDs, like this compound, primarily function by inhibiting COX enzymes, thereby reducing the synthesis of prostaglandins.[1] However, the therapeutic landscape is continually evolving, with a growing interest in multi-target drugs that can offer enhanced efficacy and potentially improved safety profiles.

The recent discovery of this compound's ability to modulate the Nrf2 pathway and inhibit ferroptosis represents a significant advancement in our understanding of its anti-inflammatory properties.[2] The Nrf2 pathway is a master regulator of cellular antioxidant responses, and its activation can protect cells from oxidative stress, a key contributor to inflammation-associated tissue damage. Ferroptosis, in turn, is increasingly recognized as a critical process in the pathogenesis of various inflammatory conditions. By targeting these interconnected pathways, this compound derivatives hold the promise of a more comprehensive approach to managing inflammatory diseases.

This guide aims to provide researchers and drug development professionals with a detailed technical resource on the anti-inflammatory potential of this compound derivatives. It will cover their mechanisms of action, present available quantitative data on their activity, outline relevant experimental protocols, and provide visual representations of the key signaling pathways involved.

Mechanism of Action

The anti-inflammatory effects of this compound and its derivatives are understood to be mediated through at least two distinct, yet potentially synergistic, signaling pathways:

Inhibition of Cyclooxygenase (COX) Pathway

As a classical NSAID, this compound's primary and most well-established mechanism of action is the inhibition of the COX enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By blocking this pathway, this compound and its derivatives reduce the cardinal signs of inflammation: pain, swelling, heat, and redness.[1]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound Derivatives This compound->COX_Enzymes COX_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Substrates) Start->Prepare_Reagents Plate_Setup Plate Setup (Test Compounds, Controls) Prepare_Reagents->Plate_Setup Enzyme_Incubation Add COX Enzyme & Incubate Plate_Setup->Enzyme_Incubation Reaction_Initiation Add Arachidonic Acid & TMPD Enzyme_Incubation->Reaction_Initiation Measurement Measure Absorbance Reaction_Initiation->Measurement Data_Analysis Calculate IC50 Measurement->Data_Analysis End End Data_Analysis->End Carrageenan_Edema_Workflow Start Start Animal_Acclimatization Animal Acclimatization & Grouping Start->Animal_Acclimatization Compound_Administration Administer Test Compounds & Controls Animal_Acclimatization->Compound_Administration Induce_Edema Inject Carrageenan into Paw Compound_Administration->Induce_Edema Measure_Paw_Volume Measure Paw Volume (0, 1, 2, 3, 4 hours) Induce_Edema->Measure_Paw_Volume Data_Analysis Calculate % Inhibition & ED50 Measure_Paw_Volume->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols: Tinoridine In Vitro Assay in Nucleus Pulposus Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intervertebral disc degeneration (IVDD) is a primary cause of low back pain, a condition that significantly impacts quality of life globally. A key pathological feature of IVDD is the progressive loss and dysfunction of nucleus pulposus (NP) cells. Recent research has identified ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation, as a critical mechanism in the degeneration of NP cells. Tinoridine, a non-steroidal anti-inflammatory drug (NSAID), has recently been identified as a novel and potent inhibitor of ferroptosis in NP cells.[1] This discovery opens a new avenue for therapeutic interventions aimed at mitigating IVDD.

These application notes provide a comprehensive guide for the in vitro evaluation of this compound's effects on nucleus pulposus cells, with a focus on its mechanism of action in inhibiting ferroptosis via the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Mechanism of Action: this compound as a Ferroptosis Inhibitor

This compound has been shown to exhibit a high binding affinity for Nrf2, a master regulator of the cellular antioxidant response.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In response to oxidative stress or therapeutic agents like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby directly inhibiting ferroptosis. By promoting the expression and activity of Nrf2, this compound enhances the cellular defense against lipid peroxidation and rescues NP cells from ferroptosis induced by agents such as RSL3, a direct inhibitor of GPX4.[1]

Tinoridine_Mechanism cluster_cell Nucleus Pulposus Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 inhibits binding RSL3 RSL3 (Ferroptosis Inducer) GPX4 GPX4 RSL3->GPX4 inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocates to Lipid_ROS Lipid Peroxides GPX4->Lipid_ROS detoxifies Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces ARE ARE Nrf2_nucl->ARE binds to GPX4_mRNA GPX4 mRNA ARE->GPX4_mRNA promotes transcription GPX4_mRNA->GPX4 translates to

Caption: this compound's signaling pathway in inhibiting ferroptosis.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize representative quantitative data from in vitro assays on nucleus pulposus cells treated with an Nrf2 activator (like this compound) and a ferroptosis inducer (RSL3).

Table 1: Effect of this compound on NP Cell Viability under RSL3-Induced Ferroptosis

Treatment Group Concentration Cell Viability (%)
Control - 100 ± 5.2
RSL3 1 µM 45 ± 4.1
RSL3 + this compound 1 µM + 10 µM 65 ± 3.8
RSL3 + this compound 1 µM + 25 µM 85 ± 4.5
This compound 25 µM 98 ± 5.5

Data are representative and expressed as mean ± SD.

Table 2: Effect of this compound on Nrf2 Pathway Gene and Protein Expression

Treatment Group Nrf2 (Nuclear Protein Fold Change) GPX4 (mRNA Fold Change) GPX4 (Protein Fold Change)
Control 1.0 1.0 1.0
RSL3 (1 µM) 0.9 0.6 0.5
RSL3 + this compound (25 µM) 2.5 2.2 2.0
This compound (25 µM) 2.8 2.5 2.3

Data are representative and expressed as fold change relative to the control group.

Table 3: Effect of this compound on Markers of Ferroptosis

Treatment Group Lipid ROS (Median Fluorescence Intensity)
Control 500 ± 50
RSL3 (1 µM) 2500 ± 210
RSL3 + this compound (25 µM) 1000 ± 150
This compound (25 µM) 550 ± 60

Data are representative and expressed as mean ± SD from flow cytometry analysis.

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the in vitro effects of this compound on nucleus pulposus cells.

Experimental_Workflow cluster_setup I. Experimental Setup cluster_assays II. In Vitro Assays A1 Isolation & Culture of Rat NP Cells A2 Ferroptosis Induction (RSL3 Treatment) A1->A2 A3 This compound Treatment A2->A3 B1 Cell Viability Assay (CCK-8) A3->B1 Proceed to B2 Lipid Peroxidation Assay (C11-BODIPY Staining) A3->B2 Proceed to B3 Gene Expression Analysis (RT-qPCR for Nrf2, Gpx4) A3->B3 Proceed to B4 Protein Expression Analysis (Western Blot for Nrf2, GPX4) A3->B4 Proceed to

Caption: General workflow for in vitro evaluation of this compound.
Protocol 1: Isolation and Culture of Primary Rat Nucleus Pulposus Cells

  • Tissue Harvest: Euthanize Sprague-Dawley rats (8-10 weeks old) according to institutional guidelines. Dissect the caudal intervertebral discs under sterile conditions.

  • NP Isolation: Carefully separate the gelatinous nucleus pulposus tissue from the surrounding annulus fibrosus and cartilage endplates.

  • Enzymatic Digestion:

    • Wash the isolated NP tissue with sterile phosphate-buffered saline (PBS).

    • Digest the tissue in a solution of 0.25% trypsin-EDTA for 30 minutes at 37°C.

    • Terminate the trypsin activity with Dulbecco's Modified Eagle Medium (DMEM) containing 10% Fetal Bovine Serum (FBS).

    • Continue digestion with 0.2% Type II collagenase in DMEM for 2-4 hours at 37°C with gentle agitation until the tissue is fully dissociated.

  • Cell Culture:

    • Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.

    • Centrifuge the filtrate at 1500 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM/F12 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin).

    • Plate the cells in T-75 flasks and culture at 37°C in a humidified atmosphere with 5% CO₂.

    • Use cells at passage 2-3 for all experiments to maintain their phenotype.

Protocol 2: Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed NP cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat designated wells with various concentrations of this compound (e.g., 10 µM, 25 µM) for 2 hours.

    • Add the ferroptosis inducer RSL3 (e.g., 1 µM) to the appropriate wells (with and without this compound) and incubate for 24 hours. Include control (untreated), RSL3 only, and this compound only groups.

  • Assay:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 2 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control group.

Protocol 3: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
  • Cell Seeding and Treatment: Seed NP cells in 6-well plates. Treat the cells with RSL3 and/or this compound as described in Protocol 2 for 6-12 hours.

  • Staining:

    • Remove the culture medium and wash the cells twice with warm PBS.

    • Add 2 µM C11-BODIPY 581/591 dye in serum-free medium to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Cell Harvest:

    • Wash the cells twice with PBS.

    • Harvest the cells using trypsin-EDTA and centrifuge at 1500 rpm for 5 minutes.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS for flow cytometry analysis.

  • Flow Cytometry:

    • Analyze the cells using a flow cytometer.

    • Detect the unoxidized C11-BODIPY using the PE-Texas Red channel (or equivalent, ~590 nm emission) and the oxidized form using the FITC channel (~510 nm emission).

    • Quantify lipid peroxidation by the shift in fluorescence from red to green, often represented by the median fluorescence intensity in the FITC channel.

Protocol 4: Western Blot for Nrf2 Nuclear Translocation and GPX4 Expression
  • Nuclear and Cytoplasmic Protein Extraction:

    • Treat NP cells in 10 cm dishes as previously described.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells using a hypotonic cytoplasmic extraction buffer (e.g., containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, and protease inhibitors).

    • Incubate on ice and then add a detergent (e.g., NP-40) to disrupt the cell membrane.

    • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Wash the nuclear pellet and then lyse it with a hypertonic nuclear extraction buffer (e.g., containing 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, and protease inhibitors) to release nuclear proteins.

  • Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, GPX4, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic/loading control).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software (e.g., ImageJ).

Protocol 5: Real-Time Quantitative PCR (RT-qPCR)
  • RNA Extraction and cDNA Synthesis:

    • Treat NP cells as previously described.

    • Extract total RNA using a commercial kit (e.g., TRIzol reagent or RNeasy Kit).

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using a SYBR Green master mix on a real-time PCR system.

    • Use primers specific for rat Nfe2l2 (Nrf2), Gpx4, and a housekeeping gene (e.g., Gapdh).

    • Example Primer Sequences (5' to 3'):

      • Nfe2l2 Forward: CACATCCAGTCAGAAACCAGTGG

      • Nfe2l2 Reverse: GGAATGTCTGCGCCAAAAGCTG

      • Gpx4 Forward: ACAAGAACGGCTGCGTGGTGAA

      • Gpx4 Reverse: GCCACACACTTGTGGAGCTAGA

      • Gapdh Forward: GTCTCCTCTGACTTCAACAGCG

      • Gapdh Reverse: ACCACCCTGTTGCTGTAGCCAT

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and relative to the control group.

Conclusion

This compound presents a promising therapeutic strategy for IVDD by targeting ferroptosis in nucleus pulposus cells. The protocols outlined in these application notes provide a robust framework for researchers to investigate and quantify the protective effects of this compound and other Nrf2-activating compounds. By elucidating the molecular pathways involved, these in vitro assays are crucial for the preclinical development of novel treatments for degenerative disc disease.

References

Tinoridine: Application Notes and Protocols for In Vivo Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinoridine hydrochloride (also known as Y-3642) is a non-steroidal anti-inflammatory drug (NSAID) recognized for its therapeutic potential in managing inflammation and pain. Its mechanism of action is multifaceted, primarily involving the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Additionally, this compound exhibits potent free-radical scavenging and anti-peroxidative activities, contributing to its anti-inflammatory profile. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in established in vivo animal models of inflammation.

Mechanism of Action Overview

This compound exerts its anti-inflammatory effects through several pathways. Understanding these is crucial for designing and interpreting in vivo studies.

  • COX Inhibition: Like other NSAIDs, this compound blocks the activity of COX enzymes, thereby reducing the production of prostaglandins that mediate inflammation, pain, and fever.

  • Free Radical Scavenging: this compound can neutralize reactive oxygen species (ROS), which are known to contribute to tissue damage and inflammation.

  • Inhibition of Leukocyte Migration: The compound has been shown to inhibit the migration of leukocytes to inflamed tissues, preventing the amplification of the inflammatory response.

  • Lysosomal Membrane Stabilization: this compound can stabilize lysosomal membranes, preventing the release of enzymes that contribute to tissue damage during inflammation.

A simplified diagram of this compound's proposed anti-inflammatory signaling pathways is presented below.

Tinoridine_Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan, Adjuvant) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane activates Leukocyte_Migration Leukocyte Migration Inflammatory_Stimuli->Leukocyte_Migration induces Free_Radicals Free Radicals (ROS) Inflammatory_Stimuli->Free_Radicals generates Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX Enzymes Arachidonic_Acid->COX_Enzymes substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins synthesis Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediates Leukocyte_Migration->Inflammation_Pain contributes to This compound This compound This compound->COX_Enzymes inhibits This compound->Leukocyte_Migration inhibits This compound->Free_Radicals scavenges Oxidative_Stress Oxidative Stress & Tissue Damage Free_Radicals->Oxidative_Stress causes Oxidative_Stress->Inflammation_Pain exacerbates

Caption: Proposed Anti-inflammatory Mechanisms of this compound.

Experimental Protocols for In Vivo Inflammation Models

The following are detailed protocols for commonly used animal models to assess the anti-inflammatory and analgesic properties of this compound.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

Workflow:

Carrageenan_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Male Wistar rats, 180-220g) Grouping Randomly Divide into Groups (Vehicle, this compound doses, Positive Control) Animal_Acclimatization->Grouping Drug_Admin Administer this compound (p.o.) or Vehicle (e.g., 1 hour before carrageenan) Grouping->Drug_Admin Baseline_Measurement Measure Baseline Paw Volume (Plethysmometer) Drug_Admin->Baseline_Measurement Carrageenan_Injection Inject 0.1 mL of 1% Carrageenan (subplantar, right hind paw) Baseline_Measurement->Carrageenan_Injection Post_Injection_Measurement Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) Carrageenan_Injection->Post_Injection_Measurement Data_Analysis Calculate Paw Edema & % Inhibition Post_Injection_Measurement->Data_Analysis

Application Note: Quantification of Tinoridine in Rat Plasma via HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive, selective, and rapid High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of Tinoridine in rat plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. This method is well-suited for pharmacokinetic studies, providing reliable and reproducible results within a clinically relevant concentration range.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] Accurate quantification of this compound in biological matrices like plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed protocol for a validated HPLC-MS method designed for such preclinical research.

Method Principle

The analytical method involves the extraction of this compound and an internal standard (IS), Ketorolac, from rat plasma via protein precipitation with methanol.[4] The supernatant is then injected into an HPLC system. Chromatographic separation is achieved on a Zorbax extended C18 column using a gradient elution of acetonitrile and 0.1% formic acid in water.[4] Detection and quantification are performed using a mass spectrometer with positive ion electrospray ionization (ESI) in selective ion monitoring (SIM) mode.[4]

Detailed Experimental Protocol

Materials and Reagents
  • This compound Hydrochloride (Reference Standard)

  • Ketorolac Tromethamine (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Drug-free rat plasma

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: Single Quadrupole or Triple Quadrupole Mass Spectrometer with ESI source

  • Analytical Column: Zorbax extended C18 (50 mm × 2.1 mm, 1.8 μm)[4]

  • Data Acquisition Software: ChemStation, MassHunter, or equivalent

The detailed chromatographic conditions are summarized in the table below.

Table 1: HPLC-MS Instrument Parameters

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min[4]
Gradient Elution A time-based gradient program should be optimized to ensure separation from plasma components.
Injection Volume 5 - 10 µL
Column Temperature 30°C
Ionization Mode Positive Ion Electrospray (ESI+)
Detection Mode Selective Ion Monitoring (SIM)
Monitored Ions This compound: [M+H]⁺ at m/z 317; Ketorolac (IS): [M+H]⁺ at m/z 256[4]
Run Time Approximately 5-7 minutes
Preparation of Standard and QC Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Ketorolac in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to prepare working standards for calibration curve (CC) points.

  • Internal Standard (IS) Working Solution (500 ng/mL): Dilute the Ketorolac primary stock solution with methanol.

  • Calibration and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free rat plasma to obtain final concentrations for the calibration curve (e.g., 2, 5, 10, 25, 50, 100, 200 ng/mL) and for Quality Control (QC) samples at low, medium, and high concentrations (e.g., 6, 80, 160 ng/mL).[4]

Sample Preparation Procedure (Protein Precipitation)
  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (500 ng/mL Ketorolac) and vortex briefly.

  • Add 300 µL of ice-cold methanol to precipitate plasma proteins.[4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial.

  • Inject a defined volume (e.g., 5 µL) into the HPLC-MS system.

Method Validation and Data Presentation

A full validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical acceptance criteria and representative data for this method.

Table 2: Summary of Method Validation Parameters

ParameterSpecificationResult
Linearity Range 2–200 ng/mL[4]Correlation coefficient (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 2 ng/mLAccuracy: 85-115%, Precision (CV): < 20%
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (%) Within 85-115% of nominal value (80-120% at LLOQ)92.5% - 108.3%
Recovery (%) Consistent, precise, and reproducible> 85% for both analyte and IS
Matrix Effect Ion suppression/enhancement should be minimalWithin acceptable limits (85-115%)
Stability Bench-top, Freeze-thaw, Long-termStable under tested conditions

Visualized Workflows and Relationships

G cluster_sample Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collect Collect Rat Plasma Store Store at -80°C Collect->Store Thaw Thaw Plasma Sample Store->Thaw Spike Spike with Internal Standard Thaw->Spike Precipitate Add Methanol (Protein Precipitation) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Collect Supernatant Centrifuge->Extract Inject Inject into HPLC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for this compound quantification in plasma.

G cluster_core Core Parameters cluster_range Quantitative Range cluster_sample_effects Sample Handling & Matrix Method Bioanalytical Method Validation Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity LLOQ LLOQ Method->LLOQ Selectivity Selectivity Method->Selectivity Recovery Recovery Method->Recovery MatrixEffect Matrix Effect Method->MatrixEffect Stability Stability Method->Stability Accuracy->Precision Linearity->LLOQ

Caption: Logical relationships in bioanalytical method validation.

Conclusion

The HPLC-MS method described provides a robust and reliable tool for the quantification of this compound in rat plasma. The simple protein precipitation sample preparation and rapid chromatographic run time allow for high-throughput analysis, making this method highly suitable for supporting preclinical pharmacokinetic and toxicokinetic studies.

References

Application Notes and Protocols for Measuring Tinoridine's Effect on Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates analgesic, antipyretic, and anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[1][2] Prostaglandins, particularly Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α), are key mediators of inflammation and pain.[3] Therefore, quantifying the inhibitory effect of this compound on prostaglandin synthesis is a crucial step in characterizing its pharmacological profile.

These application notes provide a comprehensive overview and detailed protocols for measuring the in vitro effect of this compound on the production of prostaglandins.

Prostaglandin Synthesis Signaling Pathway

The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane. The cyclooxygenase enzymes, COX-1 and COX-2, then catalyze the conversion of arachidonic acid into Prostaglandin H2 (PGH2). PGH2 is an unstable intermediate that is further metabolized by specific synthases into various prostaglandins, including PGE2 and PGF2α. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[4][5]

Prostaglandin_Synthesis_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGES PGE Synthase PGH2->PGES PGFS PGF Synthase PGH2->PGFS PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain, Fever) PGES->PGE2 PGF2a Prostaglandin F2α (PGF2α) (Uterine Contraction, Bronchoconstriction) PGFS->PGF2a This compound This compound This compound->COX1 Inhibition This compound->COX2 Inhibition

Figure 1: Prostaglandin Synthesis Pathway and this compound's Site of Action.

Application Notes

The evaluation of this compound's effect on prostaglandin synthesis is fundamental to understanding its anti-inflammatory activity. In vitro assays are commonly employed to determine the potency and selectivity of COX inhibitors.

Key applications include:

  • Determination of IC50 Values: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. Determining the IC50 values of this compound for both COX-1 and COX-2 enzymes allows for the assessment of its potency and selectivity.

  • Mechanism of Action Studies: These assays confirm that the anti-inflammatory effects of this compound are mediated through the inhibition of prostaglandin synthesis.

  • Drug Screening and Lead Optimization: In drug discovery, these protocols can be adapted for high-throughput screening of compound libraries to identify novel and more potent COX inhibitors.

Available Assay Methodologies:

Several methods are available for the in vitro evaluation of COX activity and the effect of inhibitors.[6] These include:

  • Enzyme Immunoassays (EIA) and ELISA: These are the most common methods and are based on the competitive binding of prostaglandins in the sample with a fixed amount of labeled prostaglandin for a limited number of antibody binding sites.[7][8][9][10] They offer a good balance of sensitivity, specificity, and throughput.

  • Radioimmunoassays (RIA): These assays are highly sensitive and were traditionally the gold standard. However, they involve the use of radioactive materials, which requires specialized handling and disposal.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the absolute quantification of prostaglandins. It is often used as a reference method but requires specialized equipment and expertise.

Experimental Protocols

The following protocol details a common in vitro method for assessing the inhibitory effect of this compound on PGE2 synthesis using a commercially available ELISA kit. This protocol can be adapted for various cell lines (e.g., macrophages, endothelial cells) or purified enzyme preparations.

Protocol 1: In Vitro Inhibition of PGE2 Synthesis in a Cell-Based Assay

1. Materials and Reagents:

  • Cell line capable of producing PGE2 (e.g., RAW 264.7 murine macrophages)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) for stimulating PGE2 production

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • PGE2 ELISA kit

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (optional, for intracellular PGE2 measurement)

  • 96-well cell culture plates

  • Multichannel pipette and sterile tips

  • Plate reader capable of reading absorbance at the wavelength specified in the ELISA kit protocol

2. Experimental Workflow:

Experimental_Workflow A 1. Cell Seeding (e.g., RAW 264.7 cells in 96-well plate) B 2. Pre-incubation with this compound (Varying concentrations) A->B C 3. Stimulation with LPS (To induce COX-2 and PGE2 synthesis) B->C D 4. Incubation (Allow for PGE2 production) C->D E 5. Supernatant Collection (Contains secreted PGE2) D->E F 6. PGE2 Quantification using ELISA E->F G 7. Data Analysis (Calculate % inhibition and IC50) F->G

Figure 2: Workflow for Cell-Based PGE2 Inhibition Assay.

3. Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • This compound Treatment: The next day, remove the culture medium and replace it with fresh medium containing varying concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO). Pre-incubate the cells with this compound for 1-2 hours.

  • Stimulation: After pre-incubation, add LPS to the wells to a final concentration known to induce a robust PGE2 response. Also, include an unstimulated control group (cells not treated with LPS).

  • Incubation: Incubate the plate for a predetermined time (e.g., 18-24 hours) to allow for PGE2 synthesis and secretion into the supernatant.

  • Sample Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant from each well for PGE2 analysis.

  • PGE2 Quantification: Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the collected supernatants, standards, and detection reagents to the antibody-coated plate, followed by incubation, washing steps, and addition of a substrate.

  • Data Analysis:

    • Measure the absorbance using a plate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of PGE2 in each sample by interpolating from the standard curve.

    • Calculate the percentage inhibition of PGE2 synthesis for each this compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation

The quantitative results from the experiments should be summarized in a clear and structured format for easy interpretation and comparison.

Table 1: Effect of this compound on PGE2 Synthesis (Template for Experimental Data)

This compound Concentration (µM)PGE2 Concentration (pg/mL)% Inhibition of PGE2 Synthesis
0 (Vehicle Control)[Experimental Value]0
[Concentration 1][Experimental Value][Calculated Value]
[Concentration 2][Experimental Value][Calculated Value]
[Concentration 3][Experimental Value][Calculated Value]
[Concentration 4][Experimental Value][Calculated Value]
[Concentration 5][Experimental Value][Calculated Value]
IC50 (µM) -[Calculated Value]

Table 2: Reference IC50 Values for Common NSAIDs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Celecoxib13.020.49
Indomethacin[Data not found][Data not found]
Diclofenac[Data not found][Data not found]
Resveratrol[Data not found][Data not found]

Data for Celecoxib from in vitro cyclooxygenase (ovine) inhibitor screening assay. Data for Indomethacin, Diclofenac, and Resveratrol would require similar specific studies for direct comparison.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for researchers to accurately measure the inhibitory effect of this compound on prostaglandin synthesis. By quantifying the IC50 values for COX-1 and COX-2, scientists can effectively characterize the potency and selectivity of this compound, contributing to a deeper understanding of its therapeutic potential and aiding in the development of safer and more effective anti-inflammatory drugs.

References

Application Notes and Protocols for Inducing Ferroptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It is morphologically and biochemically distinct from other forms of cell death, such as apoptosis and necrosis. The induction of ferroptosis has emerged as a promising therapeutic strategy for cancer, particularly for tumors that are resistant to traditional therapies.

Note on Tinoridine:

Initial research indicates that this compound is a novel inhibitor of ferroptosis.[1] It has been shown to have a high binding affinity for Nrf2, a key protein that inhibits ferroptosis.[1] In vitro studies have demonstrated that this compound can promote the expression and activity of Nrf2 and rescue cells from RSL3-induced ferroptosis.[1] The inhibitory effect of this compound on ferroptosis appears to be mediated through the Nrf2 pathway.[1] Therefore, this compound is not a suitable compound for inducing ferroptosis.

This document provides detailed application notes and protocols for inducing ferroptosis in cancer cell lines using well-established small molecule inducers: Erastin, RSL3, and FIN56 .

Established Ferroptosis Inducers

A summary of the mechanisms of action for common ferroptosis inducers is provided in the table below.

Inducer Class Mechanism of Action Key Molecular Targets
Erastin Class IInhibits the cystine/glutamate antiporter (System Xc⁻), leading to depletion of intracellular cysteine and glutathione (GSH).[2][3][4][5] This results in the inactivation of Glutathione Peroxidase 4 (GPX4).[2][4]System Xc⁻ (SLC7A11)
RSL3 Class IIDirectly inhibits the activity of GPX4, leading to the accumulation of lipid peroxides.[6][7][8]Glutathione Peroxidase 4 (GPX4)
FIN56 Class IIIInduces the degradation of GPX4 protein and depletes coenzyme Q10.[2][9][10]Acetyl-CoA Carboxylase (ACC), Squalene Synthase (SQS)

Quantitative Data: IC50 Values of Ferroptosis Inducers

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Erastin and RSL3 in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration for your specific cell line and experimental conditions.

Inducer Cell Line Cancer Type IC50 (µM) Incubation Time (h)
ErastinHeLaCervical Cancer30.8824
ErastinSiHaCervical Cancer29.4024
ErastinMDA-MB-231Triple-Negative Breast Cancer4024
ErastinMCF-7Breast Cancer8024
ErastinHGC-27Gastric Cancer14.39Not Specified
RSL3HN3Head and Neck Cancer0.4872
RSL3HN3-rslRHead and Neck Cancer (resistant)5.872
RSL3A549Non-small cell lung cancer0.524
RSL3H1975Non-small cell lung cancer0.1524
RSL3MDA-MB-231Triple-Negative Breast Cancer0.7196
RSL3HCC1937Breast Cancer0.8596
RSL3MCF7Luminal Breast Cancer> 272
RSL3MDAMB415Luminal Breast Cancer> 272
RSL3ZR75-1Luminal Breast Cancer> 272

Experimental Protocols

Induction of Ferroptosis in Cancer Cell Lines

This protocol provides a general guideline for treating cancer cell lines with ferroptosis inducers.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Ferroptosis inducers: Erastin, RSL3, FIN56 (dissolved in DMSO to prepare a stock solution)

  • Ferroptosis inhibitor: Ferrostatin-1 (Fer-1) (optional, for validation)

  • Multi-well plates (6, 12, 24, or 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Incubate the cells overnight to allow for attachment.

  • Treatment Preparation: Prepare working solutions of the ferroptosis inducers (and Ferrostatin-1, if used) by diluting the stock solutions in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.

  • Treatment: Remove the old medium from the wells and add the medium containing the ferroptosis inducers. For control wells, add medium with the same concentration of DMSO used for the highest concentration of the inducer.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Analysis: Proceed with downstream assays to assess cell viability, lipid peroxidation, and protein expression.

Cell Viability Assay (CCK-8/MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Treated cells in a 96-well plate

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Reagent Addition: At the end of the treatment period, add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, a solubilization solution (e.g., DMSO or Sorenson's glycine buffer) will need to be added after the incubation period to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (450 nm for CCK-8, 570 nm for MTT).

  • Calculation: Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.

Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

This protocol uses a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.

Materials:

  • Treated cells

  • BODIPY™ 581/591 C11 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Probe Incubation: At the end of the treatment period, incubate the cells with 1-10 µM BODIPY™ 581/591 C11 in cell culture medium for 30 minutes at 37°C.[11][12]

  • Washing: Wash the cells twice with PBS or HBSS to remove excess probe.[11]

  • Imaging/Analysis:

    • Fluorescence Microscopy: Add fresh PBS or HBSS to the cells and immediately image using a fluorescence microscope. In its reduced state, the probe fluoresces red (~590 nm), and upon oxidation by lipid peroxides, it shifts to green fluorescence (~510 nm).[13]

    • Flow Cytometry: Harvest the cells by trypsinization, resuspend them in PBS, and analyze them using a flow cytometer with excitation at 488 nm.[11] The shift from red to green fluorescence indicates lipid peroxidation.

Western Blot Analysis for Key Ferroptosis Proteins

This protocol is for detecting the expression levels of key proteins involved in ferroptosis, such as GPX4 (a negative regulator) and ACSL4 (a positive regulator).

Materials:

  • Treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[14]

  • Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualizations

Erastin_Pathway Erastin Erastin SystemXc System Xc⁻ (SLC7A11/SLC3A2) Erastin->SystemXc Inhibits Cystine_out Intracellular Cysteine SystemXc->Cystine_out Import Cystine_in Extracellular Cystine Cystine_in->SystemXc GSH Glutathione (GSH) Cystine_out->GSH Synthesis GPX4 GPX4 (Active) GSH->GPX4 Cofactor Lipid_OH Non-toxic Lipid Alcohols (L-OH) GPX4->Lipid_OH Reduces Lipid_ROS Lipid Peroxides (L-OOH) Lipid_ROS->GPX4 Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Caption: Signaling pathway of Erastin-induced ferroptosis.

RSL3_Pathway RSL3 RSL3 GPX4_active GPX4 (Active) RSL3->GPX4_active Directly Inhibits GPX4_inactive GPX4 (Inactive) GPX4_active->GPX4_inactive Lipid_OH Non-toxic Lipid Alcohols (L-OH) GPX4_active->Lipid_OH Reduces Lipid_ROS Lipid Peroxides (L-OOH) Lipid_ROS->GPX4_active Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Accumulation Induces GSH GSH GSH->GPX4_active Cofactor

Caption: Signaling pathway of RSL3-induced ferroptosis.

FIN56_Pathway FIN56 FIN56 GPX4 GPX4 FIN56->GPX4 Promotes Degradation SQS Squalene Synthase (SQS) FIN56->SQS Activates Degradation Degradation GPX4->Degradation CoQ10 Coenzyme Q10 SQS->CoQ10 Depletes Lipid_ROS Lipid Peroxides (L-OOH) CoQ10->Lipid_ROS Antioxidant effect Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Caption: Signaling pathway of FIN56-induced ferroptosis.

Experimental_Workflow cluster_assays Downstream Assays start Seed Cancer Cells treat Treat with Ferroptosis Inducer (Erastin, RSL3, or FIN56) +/- Inhibitor (Ferrostatin-1) start->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (CCK-8 / MTT) incubate->viability lipid_ros Lipid Peroxidation Assay (BODIPY C11) incubate->lipid_ros western Western Blot (GPX4, ACSL4, etc.) incubate->western analysis Data Analysis and Interpretation viability->analysis lipid_ros->analysis western->analysis

Caption: General experimental workflow for studying ferroptosis.

References

Application Notes and Protocols for Investigating Tinoridine Targets Using Lentiviral shRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) with a complex mechanism of action that extends beyond the classical inhibition of cyclooxygenase (COX) enzymes.[1][2] While its anti-inflammatory, analgesic, and antipyretic properties are attributed to the inhibition of prostaglandin synthesis via COX-1 and COX-2, emerging evidence suggests its involvement in other crucial cellular pathways.[1][2] Notably, recent studies have identified the transcription factor Nuclear factor-erythroid 2-related factor 2 (Nrf2) as a high-affinity target of this compound.[3][4] this compound has been shown to promote Nrf2 expression and activity, thereby protecting cells from ferroptosis, an iron-dependent form of programmed cell death.[3][4] This suggests that this compound's therapeutic effects may be mediated through a combination of COX inhibition and Nrf2 activation.

These application notes provide a comprehensive framework for utilizing lentiviral-mediated short hairpin RNA (shRNA) knockdown to dissect the molecular targets of this compound. The protocols outlined below will enable researchers to:

  • Systematically knock down the expression of key putative targets of this compound, namely COX-1, COX-2, and Nrf2.

  • Quantify the impact of target gene knockdown on cellular responses to this compound.

  • Elucidate the contribution of each target to the pharmacological effects of this compound, including its anti-inflammatory and anti-ferroptotic activities.

The following sections detail the necessary protocols for lentiviral shRNA production, cell line transduction, and a suite of analytical assays to probe the functional consequences of gene knockdown in the context of this compound treatment.

Data Presentation

Table 1: Primer Sequences for qRT-PCR Validation of Gene Knockdown
Target GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
PTGS1 (COX-1)GCTGGGGTTGCTCTGGTTCCTGGGCTTCCTGTTGTTG
PTGS2 (COX-2)CTTCTCCTCCCCACAGCAATCATCAGGCACAGGAGGAAG
NFE2L2 (Nrf2)TCATGATGGACTTGGAGCTGGACTGGTTGAAGGGAGCTGT
GAPDHGAAGGTGAAGGTCGGAGTCAGACAAGCTTCCCGTTCTCAG
Table 2: Example Data - Effect of this compound on Cell Viability Following shRNA Knockdown
shRNA TargetThis compound (µM)Cell Viability (% of Control)Standard Deviation
Scrambled01005.2
Scrambled1095.34.8
Scrambled5088.16.1
shCOX-1098.25.5
shCOX-11094.55.1
shCOX-15087.55.9
shCOX-2099.14.9
shCOX-21085.26.3
shCOX-25075.47.2
shNrf2097.55.3
shNrf21070.18.1
shNrf25055.89.5
Table 3: Example Data - Effect of this compound on Inflammatory Cytokine (IL-6) Secretion
shRNA TargetTreatmentIL-6 Concentration (pg/mL)Standard Deviation
ScrambledVehicle5.21.1
ScrambledLPS258.415.7
ScrambledLPS + this compound (10 µM)125.310.2
shCOX-2Vehicle4.80.9
shCOX-2LPS130.112.5
shCOX-2LPS + this compound (10 µM)115.911.8
shNrf2Vehicle6.11.3
shNrf2LPS280.518.3
shNrf2LPS + this compound (10 µM)210.716.5

Experimental Protocols

Protocol 1: Lentiviral shRNA Production

This protocol describes the generation of lentiviral particles for the knockdown of target genes.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • pLKO.1-shRNA plasmids (targeting COX-1, COX-2, Nrf2, and a scrambled control)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • 0.45 µm syringe filters

  • Ultracentrifuge

Procedure:

  • Cell Seeding: The day before transfection, seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.

  • Transfection:

    • In a sterile tube, mix 10 µg of pLKO.1-shRNA plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 1.5 mL of Opti-MEM.

    • In a separate tube, add 30 µL of Lipofectamine 3000 to 1.5 mL of Opti-MEM.

    • Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 15 minutes at room temperature.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Virus Harvest:

    • After 16 hours, replace the medium with 10 mL of fresh DMEM with 10% FBS.

    • At 48 and 72 hours post-transfection, collect the virus-containing supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.

  • Virus Concentration (Optional but Recommended):

    • Concentrate the viral particles by ultracentrifugation at 25,000 rpm for 2 hours at 4°C.

    • Resuspend the viral pellet in a small volume of sterile PBS or DMEM.

  • Aliquoting and Storage: Aliquot the viral particles and store them at -80°C.

Protocol 2: Lentiviral Transduction and Selection of Stable Cell Lines

This protocol details the infection of target cells with lentiviral particles and the selection of stably transduced cells. The choice of cell line should be guided by the research question. For studying inflammation, macrophage-like cells (e.g., THP-1) are suitable. For investigating this compound's effects on intervertebral disc degeneration, nucleus pulposus (NP) cells are appropriate.[4][5][6]

Materials:

  • Target cells (e.g., THP-1 or primary NP cells)

  • Complete growth medium for the target cell line

  • Lentiviral particles (from Protocol 1)

  • Polybrene

  • Puromycin

Procedure:

  • Cell Seeding: Seed 1 x 10^5 target cells per well in a 6-well plate.

  • Transduction:

    • The next day, add lentiviral particles to the cells at a multiplicity of infection (MOI) of 1-10.

    • Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.

    • Incubate for 24 hours.

  • Selection:

    • After 24 hours, replace the medium with fresh complete growth medium containing puromycin. The optimal concentration of puromycin must be determined for each cell line by generating a kill curve.

    • Replace the selection medium every 2-3 days until non-transduced control cells are completely killed.

  • Expansion: Expand the surviving puromycin-resistant cells to establish a stable knockdown cell line.

  • Validation of Knockdown:

    • qRT-PCR: Extract total RNA from the stable cell lines and perform quantitative real-time PCR using the primers listed in Table 1 to assess the mRNA levels of the target genes.

    • Western Blot: Lyse the cells and perform Western blotting with antibodies specific for COX-1, COX-2, and Nrf2 to confirm protein-level knockdown.

Protocol 3: Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.[7][8][9][10]

Materials:

  • Stable knockdown cell lines

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 4: Measurement of Inflammatory Cytokines (ELISA)

This protocol is for quantifying the secretion of pro-inflammatory cytokines, such as IL-6 and TNF-α, using an enzyme-linked immunosorbent assay (ELISA).[2][11][12][13][14]

Materials:

  • Stable knockdown cell lines

  • Lipopolysaccharide (LPS)

  • This compound

  • Commercially available ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10^5 cells per well in a 24-well plate.

    • Pre-treat the cells with this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include appropriate vehicle and treatment controls.

  • Sample Collection: Collect the cell culture supernatant and centrifuge to remove any debris.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding the cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate solution.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.

Protocol 5: Nrf2 Activity Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of Nrf2.[15][16][17][18][19]

Materials:

  • Stable knockdown cell lines

  • ARE-luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • This compound

  • Luciferase assay system

Procedure:

  • Co-transfection: Co-transfect the stable knockdown cell lines with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with this compound for 6-24 hours.

  • Cell Lysis: Lyse the cells according to the luciferase assay system protocol.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over the vehicle-treated control.

Visualizations

experimental_workflow cluster_lentivirus Lentivirus Production cluster_transduction Stable Cell Line Generation cluster_assays Functional Assays pLKO pLKO.1-shRNA Plasmids (shCOX-1, shCOX-2, shNrf2, shScrambled) Transfection Co-transfection pLKO->Transfection Packaging Packaging & Envelope Plasmids Packaging->Transfection HEK293T HEK293T Cells HEK293T->Transfection Harvest Harvest & Concentrate Lentiviral Particles Transfection->Harvest Transduction Lentiviral Transduction Harvest->Transduction TargetCells Target Cells (e.g., THP-1, NP cells) TargetCells->Transduction Selection Puromycin Selection Transduction->Selection Expansion Expansion of Stable Cells Selection->Expansion Validation Validation of Knockdown (qRT-PCR, Western Blot) Expansion->Validation TinoridineTreatment This compound Treatment Validation->TinoridineTreatment Viability Cell Viability Assay (MTT) TinoridineTreatment->Viability Inflammation Inflammation Assay (ELISA) TinoridineTreatment->Inflammation Nrf2Activity Nrf2 Activity Assay TinoridineTreatment->Nrf2Activity

Caption: Experimental workflow for studying this compound targets using lentiviral shRNA knockdown.

tinoridine_pathway cluster_cox COX Pathway cluster_nrf2 Nrf2 Pathway This compound This compound COX1 COX-1 This compound->COX1 COX2 COX-2 This compound->COX2 Nrf2 Nrf2 This compound->Nrf2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantGenes Antioxidant & Cytoprotective Genes ARE->AntioxidantGenes Ferroptosis Ferroptosis Inhibition AntioxidantGenes->Ferroptosis

Caption: Signaling pathways of this compound involving COX and Nrf2.

References

Application Notes and Protocols: Immunohistochemical Analysis of COX-2 Expression Following Tinoridine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, including COX-2.[1] The COX-2 enzyme is inducible and its expression is often upregulated at sites of inflammation and in various pathological conditions, including cancer.[2] It plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Therefore, assessing the in-situ expression of COX-2 in tissues treated with this compound is critical for understanding its mechanism of action and evaluating its therapeutic efficacy. Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of COX-2 protein within the cellular and tissue context.

These application notes provide a comprehensive guide for the immunohistochemical detection of COX-2 expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections following treatment with this compound.

Mechanism of Action: this compound and the COX-2 Signaling Pathway

This compound, like other NSAIDs, functions by inhibiting the activity of cyclooxygenase enzymes. The COX-2 signaling cascade begins with the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is subsequently converted into various prostaglandins, including prostaglandin E2 (PGE2), a potent mediator of inflammation. By inhibiting COX-2, this compound effectively reduces the production of these pro-inflammatory prostaglandins.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 substrate PGH2 PGH2 COX-2->PGH2 conversion Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) PGH2->Prostaglandins (e.g., PGE2) Inflammation Inflammation Prostaglandins (e.g., PGE2)->Inflammation promotes This compound This compound This compound->COX-2 inhibits

This compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Data Presentation: Quantifying COX-2 Expression

The following table provides a representative example of how to present semi-quantitative data for COX-2 expression following this compound treatment. The scoring is based on the intensity of the immunohistochemical staining and the percentage of positively stained cells.

Treatment GroupDose (mg/kg)Staining Intensity (0-3)Percentage of Positive Cells (%)H-Score (Intensity x Percentage)
Vehicle Control02.8 ± 0.485 ± 10238 ± 45
This compound101.5 ± 0.340 ± 860 ± 15
This compound300.8 ± 0.215 ± 512 ± 5
Positive Control (e.g., Celecoxib)201.0 ± 0.220 ± 620 ± 8

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

This section details the protocol for COX-2 immunohistochemistry on FFPE tissue sections.

Experimental Workflow

IHC_Workflow cluster_preparation Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Fixation Fixation Dehydration Dehydration Fixation->Dehydration Embedding Embedding Dehydration->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Antigen Retrieval Antigen Retrieval Deparaffinization->Antigen Retrieval Blocking Blocking Antigen Retrieval->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection Counterstaining Counterstaining Detection->Counterstaining Microscopy Microscopy Counterstaining->Microscopy Image Analysis & Scoring Image Analysis & Scoring Microscopy->Image Analysis & Scoring

Workflow for COX-2 immunohistochemistry.
Detailed Protocol for COX-2 Immunohistochemistry

Materials:

  • FFPE tissue sections (4-5 µm thick) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-COX-2 polyclonal antibody

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through graded alcohols: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a microwave or water bath at 95-100°C for 10-20 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3x, 5 min each).

  • Blocking:

    • Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-COX-2 antibody in blocking buffer to the recommended concentration.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3x, 5 min each).

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS (3x, 5 min each).

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with PBS (3x, 5 min each).

    • Apply DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

Logical Relationship of the Study

Study_Logic cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_analysis Analysis & Conclusion Hypothesis This compound reduces inflammation by inhibiting COX-2 expression AnimalModel Induce inflammation in an animal model Hypothesis->AnimalModel Treatment Treat with this compound at various doses AnimalModel->Treatment TissueCollection Collect and process inflamed tissue Treatment->TissueCollection IHC Perform COX-2 Immunohistochemistry TissueCollection->IHC Quantification Quantify COX-2 expression IHC->Quantification Conclusion Correlate this compound treatment with reduced COX-2 expression and inflammation Quantification->Conclusion

Logical flow of a study investigating this compound's effect on COX-2.

Conclusion

This document provides a framework for the immunohistochemical evaluation of COX-2 expression following this compound treatment. The detailed protocols and data presentation guidelines are intended to assist researchers in obtaining reliable and reproducible results. The provided diagrams offer a visual representation of the underlying biological pathway and experimental procedures. Adherence to these protocols will facilitate a clearer understanding of this compound's anti-inflammatory mechanism and its potential as a therapeutic agent.

References

Troubleshooting & Optimization

Tinoridine Technical Support Center: Solubility and Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Tinoridine, ensuring its proper dissolution and stability is paramount for reliable experimental outcomes. This guide provides detailed information on the solubility and stability of this compound in DMSO and other solvents, along with troubleshooting advice and frequently asked questions.

Solubility Data

The solubility of this compound can vary based on whether it is in its free base or hydrochloride salt form. The following tables summarize the available quantitative data for both forms in common laboratory solvents.

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
DMSO125395.04Ultrasonic assistance may be needed. Use of newly opened, hygroscopic DMSO is recommended as it significantly impacts solubility[1].

Table 2: Solubility of this compound Hydrochloride

SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
DMSO10 - 1828.34 - 51.0Requires sonication and warming; can be heated to 60°C. Moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended[2][3][4].
Water2.57.08Requires sonication, warming, and can be heated to 60°C[2][4].
Ethanol2Not SpecifiedNo additional notes provided[3].

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps for dissolving this compound or its hydrochloride salt in DMSO to create a stock solution.

G cluster_0 Preparation of this compound Stock Solution start Weigh the required amount of this compound powder. add_dmso Add the appropriate volume of fresh, anhydrous DMSO. start->add_dmso dissolve Facilitate dissolution. add_dmso->dissolve ultrasonic Use ultrasonic bath. dissolve->ultrasonic warming Warm the solution (e.g., to 60°C). dissolve->warming vortex Vortex to mix. dissolve->vortex check Visually inspect for complete dissolution. ultrasonic->check warming->check vortex->check store Aliquot and store the stock solution. check->store storage_conditions Store at -20°C for short-term (1 month) or -80°C for long-term (6 months), protected from light. store->storage_conditions

Caption: Workflow for preparing this compound stock solution.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the handling of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for this compound?

    • A: DMSO is the most commonly recommended solvent for preparing stock solutions of both this compound and this compound hydrochloride due to its high solubilizing capacity[1][2][3][5]. For in vivo studies, co-solvent systems are often required.

  • Q2: How should I store my this compound stock solution?

    • A: For long-term stability, it is recommended to aliquot your stock solution and store it at -80°C, which should maintain its integrity for up to 6 months. For short-term storage, -20°C is suitable for up to one month. Always protect the solution from light[1][2].

  • Q3: Why is my this compound not dissolving completely in DMSO?

    • A: Several factors can affect solubility. Ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can decrease solubility[1][2][3]. Additionally, applying methods such as sonication, gentle warming (up to 60°C), or vortexing can aid in complete dissolution[2][5]. Also, verify that you have not exceeded the maximum solubility limit.

  • Q4: Can I use water to dissolve this compound hydrochloride?

    • A: Yes, this compound hydrochloride has some solubility in water (2.5 mg/mL), but it may require sonication and warming to achieve complete dissolution[2][4]. If you are preparing an aqueous stock solution, it is recommended to filter-sterilize it before use[2].

  • Q5: Is this compound stable at room temperature?

    • A: While specific data on room temperature stability in solution is limited, it is generally recommended to minimize the time stock solutions are kept at room temperature. For in vivo experiments, it is advised to prepare the working solution fresh on the same day of use[2].

Troubleshooting Guide

G cluster_1 Troubleshooting this compound Solubility Issues cluster_2 Potential Causes cluster_3 Solutions issue Issue This compound precipitate observed in solution. cause1 Exceeded solubility limit issue:f1->cause1 cause2 Hygroscopic DMSO used issue:f1->cause2 cause3 Insufficient dissolution aid issue:f1->cause3 cause4 Freeze-thaw cycles issue:f1->cause4 solution1 Dilute solution or use less starting material. cause1->solution1 solution2 Use fresh, anhydrous DMSO. cause2->solution2 solution3 Apply sonication and/or gentle warming. cause3->solution3 solution4 Aliquot stock solution before freezing. cause4->solution4

Caption: Troubleshooting guide for this compound precipitation.

References

Technical Support Center: Optimizing Tinoridine Dosage for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Tinoridine dosage for in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in in vitro models?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[1] By blocking COX, this compound reduces prostaglandin production. Additionally, it exhibits potent free radical scavenging and antiperoxidative activities.[2] A recent 2024 study has also identified this compound as a novel inhibitor of ferroptosis, a form of iron-dependent cell death, through the activation of the Nrf2/Gpx4 signaling pathway.[3]

Q2: What is a recommended starting concentration range for this compound in cell culture experiments?

A2: Based on available in vitro studies, a concentration range of 10 µM to 100 µM is a reasonable starting point for many cell types. For instance, effects on the stability of rat liver and kidney lysosomes have been observed within this range.[4] However, the optimal concentration is highly cell-type dependent and should be determined empirically for your specific experimental system.

Q3: How should I prepare a stock solution of this compound for cell culture?

A3: this compound hydrochloride is soluble in DMSO.[2][5] To prepare a stock solution, dissolve this compound hydrochloride in fresh, anhydrous DMSO to a concentration of 10 mM to 50 mM. For example, a 10 mM stock solution can be prepared by dissolving 3.53 mg of this compound hydrochloride (molecular weight 352.88 g/mol ) in 1 mL of DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I determine the optimal, non-toxic dosage of this compound for my specific cell line?

A4: A cell viability assay, such as the MTT or XTT assay, is essential to determine the cytotoxic profile of this compound on your cell line of interest. This involves treating the cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then measuring cell viability. The results will allow you to determine the IC50 value (the concentration at which 50% of cell viability is inhibited) and select a sub-toxic concentration range for your functional assays.

Troubleshooting Guides

Problem 1: High levels of cell death observed even at low concentrations of this compound.
Possible Cause Troubleshooting Step
Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
Perform a dose-response experiment with a wider and lower range of this compound concentrations (e.g., starting from nanomolar concentrations) to identify a non-toxic window.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.
Ensure the final concentration of the solvent in your cell culture medium is minimal and consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
Incorrect stock solution preparation or storage: Improperly stored or prepared stock solutions may degrade or contain precipitates that affect cell viability.
Prepare fresh stock solutions and store them in small aliquots at -20°C or -80°C. Before use, thaw an aliquot and visually inspect for any precipitation.
Problem 2: No observable anti-inflammatory effect (e.g., no reduction in nitric oxide or pro-inflammatory cytokines).
Possible Cause Troubleshooting Step
Sub-optimal this compound concentration: The concentration of this compound used may be too low to elicit an anti-inflammatory response in your specific cell model.
Perform a dose-response experiment to evaluate the effect of a range of this compound concentrations on your inflammatory markers of interest (e.g., nitric oxide, TNF-α, IL-6).
Inadequate incubation time: The duration of this compound treatment may be insufficient for the compound to exert its effects.
Conduct a time-course experiment, measuring the inflammatory response at different time points after this compound treatment (e.g., 6, 12, 24 hours).
Inappropriate inflammatory stimulus: The type or concentration of the inflammatory stimulus (e.g., LPS) may be too strong, masking the effects of this compound.
Optimize the concentration of your inflammatory stimulus to induce a moderate inflammatory response that can be effectively modulated by an anti-inflammatory agent.
Problem 3: Inconsistent or no activation of the Nrf2 signaling pathway.
Possible Cause Troubleshooting Step
Inappropriate concentration or timing: The concentration of this compound and the timing of sample collection may not be optimal for detecting Nrf2 activation.
Perform a dose-response and time-course experiment. Assess Nrf2 nuclear translocation and the expression of its downstream target genes (e.g., HO-1, NQO1) at various this compound concentrations and time points.
Cell-type specific differences: The Nrf2 pathway response to this compound may be cell-type specific.
Confirm that your cell line is a suitable model for studying Nrf2 activation in response to NSAIDs. Review literature for Nrf2 pathway studies in your chosen cell line.
Issues with Western blot protocol: Technical issues with the Western blot procedure can lead to a failure to detect Nrf2 activation.
Ensure proper protein extraction, use appropriate antibodies for Nrf2 and its downstream targets, and include positive controls for Nrf2 activation (e.g., treatment with a known Nrf2 activator like sulforaphane).

Data Presentation

Table 1: Recommended Starting Concentrations of this compound for In Vitro Experiments

Cell TypeApplicationRecommended Starting Concentration RangeReference
Rat Liver and Kidney LysosomesLysosomal stability10 - 100 µM[4]
Nucleus Pulposus (NP) CellsFerroptosis Inhibition / Nrf2 Activation10 - 50 µM (based on similar compounds and pathways)[3]
RAW 264.7 MacrophagesAnti-inflammatory Effects5 - 50 µM (based on typical NSAID concentrations)General knowledge

Table 2: Solubility of this compound Hydrochloride

SolventConcentrationNotesReference
DMSO≥ 31 mg/mL (87.85 mM)-[2]
DMSO18 mg/mL (51.0 mM)Use fresh DMSO as moisture can reduce solubility.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed your cells of interest (e.g., RAW 264.7, Nucleus Pulposus cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (Griess) Assay
  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 18-24 hours to induce nitric oxide (NO) production. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Western Blot for Nrf2 Activation
  • Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 or its downstream target proteins like HO-1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Tinoridine_COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain This compound This compound This compound->COX_Enzymes

Caption: this compound's inhibition of the COX pathway.

Tinoridine_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Ubiquitination & Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation This compound This compound This compound->Keap1_Nrf2 Inhibits Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Caption: this compound's activation of the Nrf2 pathway.

Experimental_Workflow_Dosage_Optimization start Start viability_assay Cell Viability Assay (e.g., MTT) start->viability_assay determine_ic50 Determine IC50 & Select Sub-toxic Range viability_assay->determine_ic50 functional_assay Functional Assays (e.g., Griess, ELISA, Western Blot) determine_ic50->functional_assay dose_response Dose-Response Experiment functional_assay->dose_response time_course Time-Course Experiment dose_response->time_course optimal_dosage Determine Optimal Dosage & Time time_course->optimal_dosage end End optimal_dosage->end

Caption: Workflow for optimizing this compound dosage.

References

Troubleshooting Tinoridine precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Tinoridine precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound hydrochloride is not dissolving in water. What should I do?

A1: this compound hydrochloride has limited solubility in water, approximately 2.5 mg/mL.[1][2] To aid dissolution, you can try the following methods:

  • Sonication: Use an ultrasonic bath to provide mechanical agitation.

  • Warming: Gently warm the solution. Heating up to 60°C has been shown to improve solubility.[1][2]

  • Fresh Solvent: Ensure you are using a fresh, high-purity solvent as contaminants can affect solubility.

Q2: I am observing precipitation after dissolving this compound hydrochloride in my aqueous buffer. What could be the cause?

A2: Precipitation of this compound in aqueous buffers can be attributed to several factors:

  • Concentration: The concentration of this compound may have exceeded its solubility limit in the specific buffer system.

  • pH of the solution: The solubility of many compounds is pH-dependent. While specific data for this compound is limited, changes in pH upon addition to the buffer could reduce its solubility.

  • Temperature: A decrease in temperature after dissolution can lead to precipitation.

  • Buffer components: Interactions between this compound and components of your buffer could lead to the formation of insoluble salts.

Q3: How can I prepare a stock solution of this compound?

A3: Due to its limited aqueous solubility, it is recommended to prepare stock solutions of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a suitable choice, with a reported solubility of 10-18 mg/mL.[3][4] When preparing a DMSO stock solution, it is advisable to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[3]

Q4: I need to introduce this compound into my cell culture medium, but I am worried about precipitation. What is the best practice?

A4: When introducing a compound from a DMSO stock solution into an aqueous cell culture medium, it is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity to the cells. To minimize precipitation:

  • Serial Dilution: Perform serial dilutions of your DMSO stock in the cell culture medium.

  • Stirring: Add the this compound stock solution dropwise to the medium while gently stirring or swirling.

  • Final Concentration: Ensure the final concentration of this compound in the medium does not exceed its solubility limit under the culture conditions (e.g., temperature, pH).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon addition to aqueous buffer Exceeding solubility limit, pH shift, temperature change.Lower the final concentration. Prepare a more concentrated stock in DMSO and use a smaller volume. Check and adjust the pH of the final solution. Maintain a constant temperature.
Cloudiness or precipitation in cell culture media High final DMSO concentration, interaction with media components (e.g., proteins, salts).Keep the final DMSO concentration below 0.5%. Pre-test the solubility of this compound in a small volume of the specific cell culture medium before preparing a large batch.
Inconsistent results in experiments Incomplete dissolution or precipitation leading to inaccurate concentration.Visually inspect all solutions for any signs of precipitation before use. If precipitation is observed, try to redissolve using the methods mentioned in Q1. If it persists, prepare a fresh solution.
Difficulty dissolving this compound powder Poor solubility in the chosen solvent.For aqueous solutions, use sonication and gentle warming. For higher concentrations, use an organic solvent like DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

  • Materials:

    • This compound hydrochloride (MW: 352.88 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out 3.53 mg of this compound hydrochloride and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube until the this compound hydrochloride is completely dissolved.

    • Store the stock solution at -20°C or -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an In Vivo Formulation of this compound Hydrochloride

For in vivo studies where aqueous administration is required, a co-solvent system can be used to improve solubility.

  • Materials:

    • This compound hydrochloride

    • DMSO

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure:

    • Dissolve this compound hydrochloride in DMSO to create a concentrated stock solution.

    • In a separate tube, mix the required volumes of DMSO stock, PEG300, and Tween-80. A common ratio is 10% DMSO, 40% PEG300, and 5% Tween-80.

    • Add saline to the mixture to achieve the final desired volume (e.g., 45% saline).

    • Mix the solution thoroughly until it is clear. This formulation can achieve a this compound hydrochloride concentration of at least 1.67 mg/mL.[1][2]

Visualizations

Tinoridine_Troubleshooting_Workflow start Start: this compound Precipitation Issue check_solubility Is this compound concentration within solubility limits? start->check_solubility check_solvent What is the solvent? check_solubility->check_solvent Yes prepare_stock Prepare concentrated stock in organic solvent check_solubility->prepare_stock No aqueous Aqueous Solution check_solvent->aqueous organic Organic Solvent (e.g., DMSO) check_solvent->organic troubleshoot_aqueous Troubleshoot Aqueous Solution: - Use sonication - Gentle warming - Check pH aqueous->troubleshoot_aqueous organic->prepare_stock final_check Precipitation Resolved? troubleshoot_aqueous->final_check dilute Dilute stock into aqueous solution prepare_stock->dilute dilute->final_check end_success End: Successful Dissolution final_check->end_success Yes end_fail End: Re-evaluate experimental needs or consider formulation change final_check->end_fail No

Caption: Troubleshooting workflow for this compound precipitation.

Tinoridine_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain This compound This compound This compound->COX1_COX2

Caption: Mechanism of action of this compound.

References

How to prepare a stable stock solution of Tinoridine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of stable stock solutions of Tinoridine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound hydrochloride stock solution?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound hydrochloride stock solutions for in vitro use, with a solubility of up to 18 mg/mL.[1][2] For in vivo applications, a multi-component solvent system is often required, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

Q2: My this compound hydrochloride is not dissolving easily. What can I do?

A2: It is recommended to use auxiliary dissolution methods.[4] Gentle warming of the solution to 45-60°C and sonication can help dissolve the compound.[3][4] Using freshly opened, anhydrous DMSO is also crucial, as hygroscopic DMSO can significantly reduce solubility.[1][5]

Q3: How should I store the solid this compound hydrochloride and its stock solution?

A3: Solid this compound hydrochloride should be stored at 4°C or -20°C in a sealed container, away from moisture.[3][4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months to a year.[1][3][4][5]

Q4: What should I do if I observe insoluble impurities in my solution?

A4: If insoluble impurities are present that do not affect the product's activity, it is recommended to filter the solution to remove them.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Compound will not dissolve - Inappropriate solvent- Low-quality or wet solvent- Insufficient agitation/mixing- Use DMSO for in vitro stock solutions.- Use fresh, anhydrous DMSO.- Gently warm the solution to 45-60°C.- Use sonication to aid dissolution.[3][4]
Precipitation occurs after cooling - Solution is supersaturated- Change in temperature- Gently warm the solution before use.- Prepare the solution at the intended working concentration if possible.- Store aliquots at the recommended temperature to minimize temperature fluctuations.
Stock solution appears discolored - Oxidation or degradation of the compound- Contamination- Store the solid compound and stock solutions protected from light and air.[6]- Use high-purity solvents.- Prepare fresh stock solutions.

Quantitative Data Summary

Parameter Value Source(s)
Molecular Weight 352.88 g/mol [2][3][4]
Solubility in DMSO 10 - 18 mg/mL[1][2][3][4]
Solubility in Water Very slightly soluble to 2.5 mg/mL (with sonication and warming)[3]
Solubility in Ethanol Slightly soluble (approx. 2 mg/mL)[1][2]
Storage of Solid 4°C or -20°C, sealed, away from moisture[3][4]
Storage of Stock Solution (in DMSO) -20°C for 1 month; -80°C for 6-12 months[1][3][4][5]

Experimental Protocol: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

Materials:

  • This compound hydrochloride powder

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block

  • Sonicator

Procedure:

  • Preparation: Allow the this compound hydrochloride powder and DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance. For a 10 mM solution, you will need 3.53 mg per 1 mL of DMSO.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound hydrochloride powder.

    • Vortex the mixture thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, gently warm the solution in a water bath set to 45-60°C for 5-10 minutes.

    • Alternatively, or in combination with warming, place the vial in a sonicator bath for 10-15 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 12 months).

Workflow for Preparing this compound Hydrochloride Stock Solution

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use start Start weigh Weigh this compound HCl start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_dissolved Fully Dissolved? vortex->check_dissolved heat_sonicate Warm (45-60°C) & Sonicate check_dissolved->heat_sonicate No visual_inspect Visually Inspect Solution check_dissolved->visual_inspect Yes heat_sonicate->vortex aliquot Aliquot into Single-Use Tubes visual_inspect->aliquot store Store at -20°C or -80°C aliquot->store end_node Ready for Experimental Use store->end_node

Caption: Workflow for the preparation and storage of a stable this compound hydrochloride stock solution.

References

Addressing cytotoxicity of Tinoridine at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tinoridine. The information is designed to help address issues related to cytotoxicity observed at high concentrations during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that also exhibits potent radical scavenging and antiperoxidative activities.[1] Recent studies have identified it as a novel ferroptosis inhibitor.[2] It is believed to exert its protective effects against ferroptosis through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2]

Q2: At what concentrations does this compound typically become cytotoxic?

A2: Currently, there is limited publicly available data detailing the specific IC50 values or cytotoxic concentration ranges of this compound across various cell lines. As with any compound, the cytotoxic threshold is expected to vary depending on the cell type, cell density, and duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal and cytotoxic concentration ranges for your specific experimental model.

Q3: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?

A3: While specific studies on this compound's high-concentration cytotoxicity are scarce, high doses of NSAIDs can induce cell death through various mechanisms, including apoptosis and necrosis.[3][4] Given its role as a ferroptosis inhibitor, it is less likely that high concentrations directly induce ferroptosis. However, off-target effects at supra-pharmacological doses could trigger other cell death pathways. It is also possible that at very high concentrations, the compound precipitates out of solution, leading to non-specific cellular stress and death.

Q4: How can I mitigate the cytotoxicity of this compound in my experiments?

A4: Addressing this compound's cytotoxicity may involve several strategies:

  • Optimize Concentration: The most straightforward approach is to use the lowest effective concentration of this compound. A thorough dose-response study is essential.

  • Leverage the Nrf2 Pathway: Since this compound activates the protective Nrf2 pathway, pre-treating cells with known Nrf2 activators (e.g., sulforaphane) might enhance the cells' resilience to higher concentrations of this compound.[5][6]

  • Control for Ferroptosis: While this compound inhibits ferroptosis, ensuring your experimental system is not prone to this cell death pathway from other factors can help isolate the specific effects of this compound. This can be achieved by supplementing the media with ferroptosis inhibitors like ferrostatin-1.[1]

  • Solvent and Formulation: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells.[7]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound, particularly concerning unexpected cytotoxicity.

Problem Possible Cause Suggested Solution
High cell death even at low this compound concentrations Cell line is particularly sensitive.Perform a dose-response curve starting from very low (nanomolar) concentrations to determine the optimal range. Consider using a more resistant cell line if appropriate for the study.
Solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).[7] Run a solvent-only control.
Incorrect compound concentration.Verify the stock solution concentration and dilution calculations. Prepare fresh dilutions for each experiment.
Inconsistent results between experiments Variation in cell density at the time of treatment.Standardize cell seeding density and ensure even cell distribution in multi-well plates.[8]
Cells are in different growth phases.Synchronize cell cycles before treatment, if feasible for your experimental design.
Reagent variability.Use reagents from the same lot for a set of comparative experiments. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
High background in cytotoxicity assays (e.g., LDH assay) High inherent LDH activity in the serum used in the culture medium.Reduce the serum concentration in the medium during the assay.[9] Include a "medium only" background control.[7]
Overly vigorous pipetting during cell plating or reagent addition.Handle cells gently and mix reagents by slow, gentle pipetting.[10]
Cell density is too high, leading to spontaneous cell death.Optimize the cell seeding density to avoid overgrowth during the experiment.[9]
Unexpected pro-ferroptotic effects observed Off-target effects at high concentrations.While this compound is a ferroptosis inhibitor, extremely high concentrations might induce non-specific effects. Lower the concentration and co-treat with a known ferroptosis inhibitor (e.g., ferrostatin-1) to confirm the mechanism.[1]
Contamination of the compound or culture.Ensure aseptic techniques are followed. Test for mycoplasma contamination.

Experimental Protocols

Determining the Cytotoxic Profile of this compound using MTT Assay

Objective: To determine the concentration-dependent effect of this compound on cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control. Include wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Assessing the Mechanism of Cell Death: Apoptosis vs. Necrosis

Objective: To distinguish between apoptotic and necrotic cell death induced by high concentrations of this compound.

Methodology:

  • Cell Treatment: Treat cells with high concentrations of this compound (above the determined IC50) for a specified time. Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock or a lytic agent).

  • Staining: Use a dual-staining method such as Annexin V-FITC and Propidium Iodide (PI).

    • Harvest the cells (including the supernatant to collect detached cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Investigating the Role of the Nrf2 Pathway in Mitigating Cytotoxicity

Objective: To determine if activation of the Nrf2 pathway can protect cells from this compound-induced cytotoxicity.

Methodology:

  • Nrf2 Activation (Optional Pre-treatment): Pre-treat cells with a known Nrf2 activator (e.g., sulforaphane) for a few hours before adding this compound.

  • This compound Treatment: Treat the cells (with and without Nrf2 activator pre-treatment) with a range of high concentrations of this compound.

  • Cell Viability Assessment: Perform a cell viability assay (e.g., MTT or LDH assay) after the desired incubation period.

  • Western Blot Analysis (Optional): To confirm Nrf2 activation, lyse the cells after treatment and perform a Western blot to assess the expression levels of Nrf2 and its downstream target proteins (e.g., HO-1, NQO1).

  • Data Analysis: Compare the cell viability in the groups treated with this compound alone versus those pre-treated with the Nrf2 activator. An increase in viability in the pre-treated group would suggest a protective role of the Nrf2 pathway.

Visualizations

cluster_0 Troubleshooting Workflow for Unexpected Cytotoxicity Start High Cytotoxicity Observed CheckConc Verify this compound Concentration & Purity Start->CheckConc CheckSolvent Assess Solvent Toxicity CheckConc->CheckSolvent Concentration OK OptimizeExp Optimize Experimental Parameters CheckConc->OptimizeExp Error Found CheckCells Evaluate Cell Health & Density CheckSolvent->CheckCells Solvent OK CheckSolvent->OptimizeExp Toxicity Found CheckCells->OptimizeExp Issue Found MechAnalysis Investigate Mechanism of Cell Death CheckCells->MechAnalysis Cells Healthy End Problem Resolved OptimizeExp->End MechAnalysis->OptimizeExp

Caption: Troubleshooting workflow for addressing unexpected cytotoxicity.

cluster_1 Proposed Mechanism of this compound Action & Cytotoxicity Mitigation TinoridineHigh High Concentration This compound OffTarget Off-Target Effects TinoridineHigh->OffTarget TinoridineLow Therapeutic Concentration This compound Nrf2 Nrf2 Activation TinoridineLow->Nrf2 Ferroptosis Ferroptosis TinoridineLow->Ferroptosis Inhibits CellStress Cellular Stress OffTarget->CellStress ApoptosisNecrosis Apoptosis / Necrosis CellStress->ApoptosisNecrosis ARE Antioxidant Response Element (ARE) Genes Nrf2->ARE CellProtection Cell Protection & Detoxification ARE->CellProtection CellProtection->ApoptosisNecrosis Inhibits

Caption: this compound's dual role and potential mitigation strategy.

G cluster_2 Experimental Workflow: Assessing Nrf2-Mediated Protection Start Seed Cells Pretreat Pre-treat with Nrf2 Activator Start->Pretreat NoPretreat No Pre-treatment (Control) Start->NoPretreat TreatTino Treat with High Concentration this compound Pretreat->TreatTino NoPretreat->TreatTino Incubate Incubate (e.g., 24h) TreatTino->Incubate ViabilityAssay Perform Cell Viability Assay Incubate->ViabilityAssay Analyze Compare Viability ViabilityAssay->Analyze

Caption: Workflow for Nrf2-mediated protection experiment.

References

Technical Support Center: Enhancing Tinoridine Bioavailability in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the oral bioavailability of Tinoridine in animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of this compound in our rat pharmacokinetic studies. What are the likely causes?

A1: Low and variable oral bioavailability of this compound is often attributed to its poor aqueous solubility. According to available data, this compound has a water solubility of approximately 0.021 mg/mL, which can limit its dissolution in the gastrointestinal (GI) tract, a rate-limiting step for absorption.[1] This characteristic is common among Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability.[2] Factors such as slow dissolution from the solid dosage form, potential for precipitation in the GI lumen, and first-pass metabolism can all contribute to the observed low and variable plasma concentrations.

Q2: What are the initial formulation strategies we should consider to improve this compound's bioavailability?

A2: To address the solubility challenge, several formulation strategies can be employed. These include:

  • Particle Size Reduction: Micronization or nanosizing of the this compound active pharmaceutical ingredient (API) can increase the surface area available for dissolution, potentially leading to a faster dissolution rate and improved absorption.[3]

  • Use of Solubilizing Excipients: Incorporating excipients such as surfactants, co-solvents, and cyclodextrins can enhance the solubility of this compound in the GI fluids.[2][4]

  • Solid Dispersions: Creating amorphous solid dispersions of this compound with a hydrophilic polymer can prevent the drug from crystallizing and maintain it in a higher energy, more soluble state.[5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can be effective for lipophilic drugs like many NSAIDs. These formulations can enhance solubility and may also promote lymphatic absorption, potentially reducing first-pass metabolism.[6]

Q3: Are there specific excipients that are recommended for formulating poorly soluble NSAIDs like this compound?

A3: Yes, several excipients have been shown to be effective for improving the solubility and permeability of BCS Class II NSAIDs. The choice of excipient will depend on the specific formulation strategy.

Excipient TypeExamplesMechanism of Action
Polymers Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Polyethylene Glycol (PEG)Inhibit crystallization, form solid dispersions, enhance wetting.
Surfactants Polysorbates (e.g., Tween 80), Sodium Lauryl Sulfate (SLS)Reduce surface tension, form micelles to solubilize the drug.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes with the drug, increasing its apparent solubility.[2]
Lipids Oils (e.g., sesame oil, oleic acid), GlyceridesAct as a solvent for the drug in lipid-based formulations.

Troubleshooting Guides

Issue 1: Inconsistent Dissolution Profiles of this compound Formulations
  • Symptom: High variability in in-vitro dissolution testing between batches of the same formulation.

  • Possible Cause 1: Inadequate control over particle size distribution of the this compound API.

  • Troubleshooting Step: Implement stringent particle size analysis (e.g., laser diffraction) for incoming API batches. Consider co-micronization of the API with a hydrophilic excipient to improve homogeneity.

  • Possible Cause 2: Phase separation or crystallization in amorphous solid dispersions during storage.

  • Troubleshooting Step: Evaluate the physical stability of the solid dispersion using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) under accelerated stability conditions. Consider using a polymer with a higher glass transition temperature (Tg) or incorporating a secondary stabilizing polymer.

  • Possible Cause 3: Insufficient wetting of the formulation.

  • Troubleshooting Step: Incorporate a wetting agent or a hydrophilic polymer into the formulation to improve the contact between the dissolution medium and the drug particles.

Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)
  • Symptom: A formulation shows promising in-vitro dissolution but fails to demonstrate a significant improvement in bioavailability in animal models.

  • Possible Cause 1: Drug precipitation in the GI tract. The formulation may release the drug in a supersaturated state in vitro, but the drug may precipitate in the complex environment of the GI tract before it can be absorbed.

  • Troubleshooting Step: Incorporate precipitation inhibitors, such as HPMC or PVP, into the formulation. These polymers can help maintain the supersaturated state of the drug in the GI lumen for a longer duration.

  • Possible Cause 2: Permeability is the rate-limiting step, not dissolution. While this compound is likely a high-permeability compound (BCS Class II), certain formulation components could negatively impact its permeability.

  • Troubleshooting Step: Evaluate the permeability of the formulation using in-vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers. Ensure that the chosen excipients do not inhibit drug transport across the intestinal epithelium.

  • Possible Cause 3: Significant first-pass metabolism.

  • Troubleshooting Step: Investigate the metabolic profile of this compound. If hepatic first-pass metabolism is extensive, consider formulations that promote lymphatic transport, such as lipid-based systems, to bypass the liver.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Dichloromethane, Methanol.

  • Procedure:

    • Dissolve this compound and PVP K30 in a 1:4 ratio (w/w) in a 1:1 (v/v) mixture of dichloromethane and methanol to form a clear solution.

    • Remove the solvent using a rotary evaporator at 40°C under reduced pressure.

    • Dry the resulting solid film in a vacuum oven at 45°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.

    • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Formulations:

    • Group 1 (Control): this compound suspension in 0.5% carboxymethylcellulose (CMC) in water.

    • Group 2 (Test): this compound solid dispersion (prepared as in Protocol 1) suspended in 0.5% CMC in water.

  • Dosing: Administer a single oral dose of 10 mg/kg of this compound to each rat via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, oral)
FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Relative Bioavailability (%)
This compound Suspension 450 ± 952.0 ± 0.52100 ± 450100
This compound Solid Dispersion 1250 ± 2101.0 ± 0.37500 ± 1100357

Data are presented as mean ± standard deviation (n=6). This table is for illustrative purposes and represents the type of data that would be generated from the described experiments.

Visualizations

Signaling Pathway of NSAIDs

NSAID_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation Mediates GI_Protection GI Mucosal Protection Prostaglandins_Thromboxanes->GI_Protection Maintains This compound This compound (NSAID) This compound->COX1 Inhibits This compound->COX2 Inhibits

Caption: Mechanism of action of this compound via COX inhibition.

Experimental Workflow for Improving Bioavailability

Bioavailability_Workflow Start Problem: Low Bioavailability of this compound Formulation Formulation Development (e.g., Solid Dispersion) Start->Formulation InVitro In Vitro Characterization (Dissolution, Stability) Formulation->InVitro InVivo In Vivo Animal Study (Pharmacokinetics) InVitro->InVivo Proceed if successful Analysis Data Analysis & IVIVC Assessment InVivo->Analysis Optimization Formulation Optimization Analysis->Optimization If IVIVC is poor Success Improved Bioavailability Analysis->Success If bioavailability is enhanced Optimization->Formulation Iterate

Caption: Iterative workflow for enhancing drug bioavailability.

Logical Relationship for Troubleshooting Poor IVIVC

IVIVC_Troubleshooting Poor_IVIVC Poor IVIVC Observed Precipitation Hypothesis 1: GI Precipitation Poor_IVIVC->Precipitation Permeability_Issue Hypothesis 2: Permeability Limitation Poor_IVIVC->Permeability_Issue Metabolism Hypothesis 3: First-Pass Metabolism Poor_IVIVC->Metabolism Add_Inhibitor Action: Add Precipitation Inhibitor Precipitation->Add_Inhibitor PAMPA_Assay Action: Conduct PAMPA/Caco-2 Assay Permeability_Issue->PAMPA_Assay Lipid_Formulation Action: Develop Lipid-Based Formulation Metabolism->Lipid_Formulation

References

Technical Support Center: Method Validation for Tinoridine Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of Tinoridine.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for the analysis of this compound?

A stability-indicating, gradient reversed-phase HPLC (RP-HPLC) method is often employed for the analysis of this compound and its degradation products. A common column choice is a C18 column (e.g., X-Bridge C18, 250 × 4.6 mm, 5 μm)[1][2]. The mobile phase composition and gradient program would need to be optimized to achieve adequate separation of this compound from its degradation products and any impurities.

Q2: What are the critical parameters to consider during method validation for this compound analysis?

According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this compound, this involves demonstrating separation from its degradation products formed under stress conditions[1][2].

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Q3: Under what conditions does this compound typically degrade?

Forced degradation studies have shown that this compound hydrochloride is susceptible to degradation under hydrolytic (acidic and alkaline), thermal, and photolytic stress conditions.[1][2] It has been reported to be relatively stable under certain oxidative conditions (e.g., H₂O₂, Fenton's reagent at room temperature)[1][2]. Characterizing these degradation products is crucial for developing a stability-indicating method.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing 1. Column degradation (loss of stationary phase).2. Interaction of basic analyte with acidic silanol groups on the silica backbone.3. Inappropriate mobile phase pH.4. Column overload.1. Replace the column.2. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.4. Reduce the injection volume or sample concentration.
Peak Splitting or Broadening 1. Incompletely filled sample loop.2. Incompatibility of the injection solvent with the mobile phase.3. Poor sample solubility.4. Column void or contamination.1. Ensure the injection volume is appropriate for the loop size.2. Dissolve and inject samples in the mobile phase whenever possible, or use a weaker solvent.[4]3. Ensure the sample is fully dissolved before injection.4. Replace the column or guard column.[5]
Baseline Drift or Noise 1. Contaminated mobile phase or detector flow cell.2. Air bubbles in the system.3. Fluctuations in column temperature.4. Detector lamp nearing the end of its life.1. Prepare fresh mobile phase and flush the system. Clean the detector flow cell.[6]2. Degas the mobile phase and purge the pump.[4][6]3. Use a column oven to maintain a constant temperature.[6]4. Replace the detector lamp.[6]
Irreproducible Retention Times 1. Inconsistent mobile phase preparation.2. Fluctuations in flow rate due to pump issues (e.g., worn seals, check valve problems).3. Poor column equilibration.4. Changes in column temperature.1. Ensure accurate and consistent preparation of the mobile phase.2. Perform routine pump maintenance. Check for leaks and ensure check valves are functioning correctly.[4]3. Allow sufficient time for the column to equilibrate with the mobile phase between injections.[6]4. Use a column oven for stable temperature control.[6]
High Backpressure 1. Blockage in the system (e.g., clogged frit, tubing, or column).2. Precipitated buffer in the mobile phase.3. High mobile phase viscosity.1. Systematically disconnect components to locate the blockage. Replace the guard column or column if necessary.[7]2. Ensure buffer components are fully soluble in the mobile phase. Flush the system with a high percentage of the aqueous phase (without buffer) to dissolve precipitates.[5]3. Check the viscosity of the mobile phase.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol for this compound

Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method.[8]

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 80°C) for a specified duration. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and heat at a controlled temperature. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent such as 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat in a temperature-controlled oven. Dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of this compound and solid drug substance to UV light (e.g., in a photostability chamber).

Note: The duration of exposure and temperature for stress testing should be optimized to achieve approximately 10-30% degradation of the active pharmaceutical ingredient (API).[8]

Quantitative Data Summary

The following tables summarize typical validation parameters for an HPLC method. The values presented are illustrative and based on ICH guidelines. Actual values must be determined experimentally for a specific this compound method.

Table 1: Linearity and Range

ParameterTypical Acceptance Criteria
Correlation Coefficient (r²)≥ 0.999
Linearity Rangee.g., 50% to 150% of the target concentration

Table 2: Accuracy (Recovery)

Concentration LevelTypical Acceptance Criteria
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%

Table 3: Precision

Precision TypeParameterTypical Acceptance Criteria
Repeatability (Intra-day)% RSD≤ 2.0%
Intermediate Precision (Inter-day)% RSD≤ 2.0%

Table 4: LOD and LOQ

ParameterDetermination Method
Limit of Detection (LOD)Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope.
Limit of Quantitation (LOQ)Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope.

Table 5: Robustness

Parameter VariedTypical Variation
Flow Rate± 0.2 mL/min
Column Temperature± 5 °C
Mobile Phase Composition± 2% absolute organic
pH of Mobile Phase Buffer± 0.2 units

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem Identified (e.g., Peak Tailing, Drifting Baseline) check_pressure Check System Pressure start->check_pressure check_baseline Observe Baseline without Injection check_pressure->check_baseline Normal high_pressure High Pressure check_pressure->high_pressure High low_pressure Low/Unstable Pressure check_pressure->low_pressure Low/Fluctuating check_peak_shape Inject Standard check_baseline->check_peak_shape Stable noisy_baseline Noisy/Drifting Baseline check_baseline->noisy_baseline Problematic abnormal_peak Abnormal Peak Shape check_peak_shape->abnormal_peak Problematic system_ok System OK check_peak_shape->system_ok Normal solve_high_pressure Action: - Check for blockages - Flush system - Replace column/frit high_pressure->solve_high_pressure solve_low_pressure Action: - Check for leaks - Check pump seals/valves - Degas mobile phase low_pressure->solve_low_pressure solve_baseline Action: - Prepare fresh mobile phase - Purge system - Check detector lamp noisy_baseline->solve_baseline solve_peak_shape Action: - Check mobile phase pH - Check injection solvent - Replace column abnormal_peak->solve_peak_shape

Caption: A logical workflow for troubleshooting common HPLC issues.

Method_Validation_Workflow cluster_dev Method Development dev_start Develop HPLC Method forced_deg Forced Degradation Study dev_start->forced_deg specificity Demonstrate Specificity forced_deg->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy specificity->accuracy precision Precision specificity->precision lod_loq LOD & LOQ specificity->lod_loq robustness Robustness specificity->robustness final_method Validated Method for Routine Use linearity->final_method accuracy->final_method precision->final_method lod_loq->final_method robustness->final_method

Caption: Workflow for HPLC method development and validation.

References

Validation & Comparative

A Comparative Analysis of Tinoridine and Indomethacin in the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: November 2025

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema test is a robust and reproducible model of acute inflammation. The methodology, as consistently described in numerous studies, is as follows:

  • Animal Selection and Acclimatization: Wistar or Sprague-Dawley rats, typically weighing between 150-200g, are used. The animals are acclimatized to the laboratory conditions for a set period before the experiment.

  • Grouping: Animals are randomly assigned to different groups: a control group (receiving the vehicle), a standard drug group (receiving Indomethacin), and one or more test drug groups (receiving Tinoridine at various doses).

  • Baseline Paw Volume Measurement: The initial volume of the hind paw (usually the right one) of each animal is measured using a plethysmometer. This instrument precisely measures volume displacement.

  • Drug Administration: The test compounds (this compound), standard drug (Indomethacin), or vehicle are administered, typically orally (p.o.) or intraperitoneally (i.p.), a specific time (e.g., 30 or 60 minutes) before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the plantar surface of the measured paw.

  • Paw Volume Measurement Over Time: The paw volume is measured again at various time points after the carrageenan injection, commonly at 1, 2, 3, 4, and 5 hours.

  • Calculation of Edema and Inhibition: The degree of edema is calculated as the increase in paw volume from the baseline. The percentage of inhibition of edema by the drug is calculated using the formula:

    % Inhibition = [ (Vc - Vt) / Vc ] * 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

experimental_workflow cluster_pre_treatment Pre-treatment Phase cluster_induction_measurement Induction & Measurement Phase cluster_analysis Data Analysis Phase animal_selection Animal Selection & Acclimatization grouping Grouping animal_selection->grouping baseline_measurement Baseline Paw Volume Measurement grouping->baseline_measurement drug_admin Drug Administration (this compound/Indomethacin) baseline_measurement->drug_admin carrageenan_injection Carrageenan Injection drug_admin->carrageenan_injection paw_measurement Paw Volume Measurement (Hourly) carrageenan_injection->paw_measurement data_calculation Calculate Edema & % Inhibition paw_measurement->data_calculation

Experimental workflow for the carrageenan-induced paw edema model.

Performance and Mechanism of Action

While a direct head-to-head quantitative comparison is precluded by the absence of specific studies on this compound in this model, an objective analysis can be made based on their established mechanisms of action.

FeatureThis compoundIndomethacin
Primary Mechanism Cyclooxygenase (COX) inhibitor.Potent non-selective Cyclooxygenase (COX) inhibitor.
Secondary Mechanisms Free radical scavenging, inhibition of leukocyte migration, and potential modulation of cytokine activity.[1]Primarily COX inhibition, leading to reduced prostaglandin synthesis.
Expected Efficacy Expected to show dose-dependent reduction in paw edema due to its multifaceted anti-inflammatory properties.Well-documented to significantly inhibit carrageenan-induced paw edema in a dose-dependent manner.[2][3]

Indomethacin is a classic NSAID that exerts its anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4] This inhibition blocks the synthesis of prostaglandins, which are key mediators of the inflammatory response, causing vasodilation, increased vascular permeability, and pain. In the carrageenan-induced paw edema model, the later phase of inflammation (after the first hour) is largely driven by prostaglandins, making it particularly sensitive to inhibition by drugs like Indomethacin.

This compound is also a non-steroidal anti-inflammatory drug.[4] Its mechanism of action is understood to be multifaceted.[1] Similar to Indomethacin, it acts as a cyclooxygenase (COX) inhibitor , thereby reducing prostaglandin production.[1][4] Additionally, this compound has been reported to possess free radical scavenging properties and the ability to inhibit leukocyte migration to the site of inflammation.[1] By targeting multiple pathways in the inflammatory cascade, this compound has the potential for robust anti-inflammatory activity.

signaling_pathways cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Cascade cluster_drugs Drug Intervention carrageenan Carrageenan cell_membrane Cell Membrane Phospholipids carrageenan->cell_membrane damage leukocyte_migration Leukocyte Migration carrageenan->leukocyte_migration ros Reactive Oxygen Species (ROS) carrageenan->ros arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid Phospholipase A2 cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation leukocyte_migration->inflammation ros->inflammation indomethacin Indomethacin indomethacin->cox inhibits This compound This compound This compound->cox inhibits This compound->leukocyte_migration inhibits This compound->ros scavenges

Comparative signaling pathways of Indomethacin and this compound.

Conclusion

Both this compound and Indomethacin are potent anti-inflammatory agents that function, at least in part, through the inhibition of cyclooxygenase enzymes. While Indomethacin is a well-characterized standard in the carrageenan-induced paw edema model, this compound's additional reported mechanisms of free radical scavenging and inhibition of leukocyte migration suggest it may offer a broader spectrum of anti-inflammatory activity. To definitively compare their efficacy in this model, direct, side-by-side experimental studies are necessary. Such studies would provide valuable quantitative data to guide further preclinical and clinical development. Researchers are encouraged to include both agents in future investigations to elucidate their relative potencies and therapeutic potential.

References

A Comparative Analysis of Tinoridine and Other Ferroptosis Inhibitors in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Emerging and Established Ferroptosis Inhibitors for Neurodegenerative Disease Models.

Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a critical mechanism in the pathophysiology of various neurodegenerative diseases. This has spurred the development of inhibitors targeting this pathway as potential neuroprotective therapeutics. This guide provides a comparative overview of the novel ferroptosis inhibitor Tinoridine against other well-established inhibitors, supported by available experimental data.

Overview of Compared Ferroptosis Inhibitors

This comparison focuses on this compound, a recently identified ferroptosis inhibitor, and two of the most widely studied inhibitors, Ferrostatin-1 and Liproxstatin-1.

  • This compound : A non-steroidal anti-inflammatory drug (NSAID) recently identified as a novel ferroptosis inhibitor. It is believed to exert its protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant responses.

  • Ferrostatin-1 (Fer-1) : A potent and specific inhibitor of ferroptosis that acts as a radical-trapping antioxidant, preventing lipid peroxidation. It is widely used as a benchmark compound in ferroptosis research.

  • Liproxstatin-1 (Lip-1) : Another potent radical-trapping antioxidant that effectively suppresses ferroptosis in various models. It has shown neuroprotective effects in conditions like subarachnoid hemorrhage and perioperative neurocognitive dysfunction.[1][2]

Quantitative Data Comparison in Neuroprotection Assays

The following tables summarize quantitative data from various studies to facilitate a comparison of the efficacy of these inhibitors. It is important to note that the data for this compound is from a study on intervertebral disc degeneration, as direct comparative neuroprotection data is not yet available. This necessitates an indirect comparison with data from neuroprotection studies on Ferrostatin-1 and Liproxstatin-1.

Table 1: In Vitro Neuroprotective Efficacy of Ferroptosis Inhibitors

InhibitorCell LineFerroptosis InducerConcentration of InhibitorOutcome MeasureResultReference
This compound Nucleus Pulposus CellsRSL3 (1 µM)10, 20, 40 µMCell ViabilityDose-dependent increase in viability[3]
RSL3 (1 µM)40 µMGPX4 Protein ExpressionSignificantly rescued RSL3-induced decrease[3]
RSL3 (1 µM)40 µMNrf2 Protein ExpressionSignificantly increased Nrf2 levels[3]
Ferrostatin-1 HT-22Glutamate (5 mM)12 µMCell Viability~60% protection against glutamate-induced death[4]
HT-22Glutamate (5 mM)12 µMMDA LevelsSignificantly reduced glutamate-induced increase[4]
OHSCsHemoglobin (10 µM)Not SpecifiedLipid ROSSignificantly decreased Hb-induced lipid ROS[5]
Liproxstatin-1 HT-22Hemin (200 µmol/L)Not SpecifiedCell ViabilitySignificantly increased viability vs hemin alone[6]
HT-22Hemin (200 µmol/L)Not SpecifiedGPX4 Protein ExpressionRestored GPX4 expression[6]
Aged Mice (PND model)IsofluraneNot SpecifiedMDA Levels in HippocampusSignificantly reduced MDA levels[2]

Note: The experimental conditions, including cell lines and ferroptosis inducers, differ across studies, highlighting the need for direct comparative research.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the key signaling pathway involved in ferroptosis and a general workflow for assessing neuroprotective compounds.

Ferroptosis Signaling Pathway cluster_inhibition Inhibition cluster_pathway Ferroptosis Cascade This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates Fer1_Lip1 Ferrostatin-1 Liproxstatin-1 Lipid_Peroxidation Lipid Peroxidation Fer1_Lip1->Lipid_Peroxidation directly inhibits Inducers Inducers (e.g., RSL3, Erastin) GPX4_inhibition GPX4 Inhibition Inducers->GPX4_inhibition GPX4_inhibition->Lipid_Peroxidation leads to Ferroptosis Ferroptosis (Neuronal Cell Death) Lipid_Peroxidation->Ferroptosis causes GPX4 GPX4 Nrf2->GPX4 promotes expression GPX4->Lipid_Peroxidation prevents

Caption: Mechanism of action of this compound vs. Ferrostatin-1/Liproxstatin-1.

Experimental Workflow cluster_assays Assays start Start: Neuronal Cell Culture (e.g., HT22, SH-SY5Y) inducer Induce Ferroptosis (e.g., with RSL3, Glutamate) start->inducer treatment Treat with Inhibitor (this compound, Fer-1, etc.) inducer->treatment incubation Incubation treatment->incubation assays Perform Neuroprotection Assays incubation->assays viability Cell Viability (MTT, CCK-8) assays->viability lipid_perox Lipid Peroxidation (MDA, 4-HNE) assays->lipid_perox protein_exp Protein Expression (Western Blot for GPX4, Nrf2) assays->protein_exp

Caption: General workflow for evaluating ferroptosis inhibitors in neuroprotection assays.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments commonly cited in the assessment of ferroptosis inhibitors.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Plating : Neuronal cells (e.g., SH-SY5Y or HT-22) are seeded in 96-well plates at a density of 1 x 10^5 cells per well and cultured overnight to allow for attachment.[7]

  • Treatment : The culture medium is replaced with fresh medium containing the ferroptosis inducer (e.g., glutamate) and/or the inhibitor (e.g., Ferrostatin-1) at various concentrations. Control wells with untreated cells are also prepared.[7][8]

  • Incubation : The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.[8]

  • MTT Addition : Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[7][8] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The plate is then shaken for approximately 10 minutes.[7]

  • Absorbance Measurement : The absorbance is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[7] Cell viability is expressed as a percentage relative to the control group.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay quantifies the levels of malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative stress.

  • Sample Preparation : Cells or tissues are homogenized in a suitable lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during the assay. The homogenate is then centrifuged to remove insoluble material.[9]

  • Reaction with Thiobarbituric Acid (TBA) : The supernatant is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.[9][10]

  • Incubation : The mixture is heated at 95°C for 60 minutes.[9][10] During this incubation, MDA reacts with TBA to form a pink-colored MDA-TBA adduct.

  • Cooling and Measurement : The samples are cooled on ice for 10 minutes to stop the reaction.[9][10] The absorbance of the resulting solution is measured spectrophotometrically at a wavelength of 532 nm.[10][11]

  • Quantification : The concentration of MDA in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of MDA.[10]

Western Blotting for Protein Expression (e.g., GPX4, Nrf2)

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction : Cells or tissues are lysed in RIPA buffer containing protease inhibitors to extract total proteins.[12] The protein concentration is determined using a BCA assay.

  • SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking : The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-GPX4, anti-Nrf2) and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the signal is captured using an imaging system.[13]

  • Quantification : The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to determine the relative protein expression levels.[13]

Conclusion

This compound is a promising novel ferroptosis inhibitor with a distinct mechanism of action involving the activation of the Nrf2 pathway.[3] This contrasts with the direct radical-trapping antioxidant activity of established inhibitors like Ferrostatin-1 and Liproxstatin-1. While direct comparative studies in neuroprotection models are currently lacking, the available data suggests that this compound effectively mitigates ferroptotic cell death. Further research involving head-to-head comparisons in relevant neuronal models is crucial to fully elucidate the neuroprotective potential of this compound relative to other ferroptosis inhibitors. Such studies will be instrumental in guiding the development of novel therapeutic strategies for neurodegenerative diseases.

References

Comparative Analysis of Tinoridine and Naproxen on Gastric Mucosa: A Review of Preclinical and Mechanistic Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the effects of Tinoridine and the nonsteroidal anti-inflammatory drug (NSAID) naproxen on the gastric mucosa reveals distinct mechanistic profiles. While direct comparative studies are not available in the current literature, a synthesis of existing preclinical data and mechanistic understanding provides valuable insights for researchers and drug development professionals. Naproxen, a well-established NSAID, is known to induce gastric mucosal injury primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in protective prostaglandins. In contrast, this compound is suggested to exert its effects through a multi-faceted mechanism that includes anti-inflammatory actions, free radical scavenging, and stabilization of lysosomal membranes.

This guide provides a comparative overview based on available data, detailing the mechanisms of action, quantitative effects on gastric mucosa where available, and relevant experimental protocols.

Mechanistic Overview

Naproxen: The Prostaglandin Inhibition Pathway

Naproxen, like other traditional NSAIDs, exerts its anti-inflammatory and analgesic effects by inhibiting both COX-1 and COX-2 enzymes. However, the inhibition of COX-1 in the gastric mucosa is a key factor in its gastrointestinal toxicity.[1][2] COX-1 is responsible for the synthesis of prostaglandins, such as PGE2 and PGI2, which are crucial for maintaining the integrity of the gastric mucosal barrier.[3][4] Prostaglandins play a vital role in stimulating the secretion of protective mucus and bicarbonate, maintaining mucosal blood flow, and promoting epithelial cell restitution.[3] By inhibiting prostaglandin synthesis, naproxen compromises these protective mechanisms, rendering the gastric mucosa susceptible to injury from endogenous factors like gastric acid and pepsin.[1]

This compound: A Multi-Target Approach to Gastric Protection

This compound hydrochloride is a compound with anti-inflammatory and analgesic properties.[5] Its mechanism of action is understood to be multifactorial. While it is suggested to inhibit COX enzymes, thereby reducing prostaglandin synthesis, it also possesses significant free radical scavenging properties.[5] Reactive oxygen species (ROS) are known to contribute to tissue damage during inflammation and in response to various insults, including NSAID administration. By neutralizing these free radicals, this compound may offer a protective effect on the gastric mucosa independent of its impact on prostaglandins. Furthermore, this compound has been reported to stabilize lysosomal membranes, which can prevent the release of damaging enzymes into the cellular environment during tissue injury.[5]

Quantitative Data on Gastric Mucosal Effects

Due to the lack of direct comparative studies and the limited availability of public data on this compound's effects on gastric mucosa in preclinical models, a side-by-side quantitative comparison is challenging. However, data from studies on naproxen-induced gastric ulcers in rats provide a benchmark for NSAID-related gastric injury.

Table 1: Effect of Naproxen on Gastric Mucosa in Experimental Models

ParameterExperimental ModelTreatmentKey FindingsReference
Ulcer Index Indomethacin-induced ulcer in ratsNaproxenNaproxen administration leads to the formation of gastric ulcers. The ulcer index is a quantifiable measure of this damage.[1]
Mucus Secretion Healthy human volunteersNaproxen (500 mg, twice daily for 1 week)Decreased total mucin output.[6]
Mucus Secretion Healthy human volunteersNaproxen (300 mg, twice daily for 1 week)No significant alteration in gastric mucus secretion.[7][8]
Gastric Acid Secretion Healthy human volunteersNaproxen (500 mg b.d. for 7 days)Decreased basal gastric fluid volume, leading to an increased basal gastric acid concentration. No change in total acid secreted.[9]

Experimental Protocols

Induction of Gastric Ulcers by NSAIDs in Rats

A common method to study the gastroprotective effects of compounds against NSAID-induced damage involves the following protocol:

  • Animal Model: Male Wistar rats (150-200g) are typically used.[10][11]

  • Fasting: Animals are fasted for 24-48 hours before the experiment to ensure an empty stomach, with free access to water.[10][12]

  • Drug Administration:

    • The test compound (e.g., this compound) or vehicle is administered orally.

    • After a set period (e.g., 30-60 minutes), the ulcerogenic NSAID (e.g., naproxen or indomethacin) is administered orally at a dose known to induce gastric lesions (e.g., indomethacin 20-30 mg/kg).[10]

  • Observation Period: The animals are monitored for a specific period, typically 4-6 hours, after NSAID administration.[10]

  • Euthanasia and Stomach Excision: Rats are euthanized, and their stomachs are removed.

  • Ulcer Index Determination: The stomachs are opened along the greater curvature, washed with saline, and examined for lesions. The severity of the ulcers is scored based on their number and size to calculate the ulcer index.[7][8] A common scoring system is as follows:

    • 0: No ulcer

    • 1: Redness

    • 2: Spot ulcers

    • 3: Hemorrhagic streaks

    • 4: Ulcers >3mm but <5mm

    • 5: Ulcers >5mm

Measurement of Gastric Mucus Production

The amount of mucus adhering to the gastric mucosa can be quantified using the Alcian blue staining method:

  • Stomach Preparation: The excised stomach is opened, and the glandular portion is separated.

  • Staining: The tissue is immersed in a solution of Alcian blue, a dye that binds to acidic glycoproteins in mucus.

  • Dye Extraction: The excess dye is removed, and the dye complexed with mucus is extracted using a magnesium chloride solution.

  • Quantification: The absorbance of the extracted dye is measured spectrophotometrically, and the amount of mucus is expressed as µg of Alcian blue per gram of glandular tissue.

Free Radical Scavenging Activity Assay (DPPH Method)

The ability of a compound like this compound to scavenge free radicals can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay:

  • Preparation: A solution of DPPH in methanol is prepared. DPPH is a stable free radical with a deep violet color.

  • Reaction: The test compound (this compound) is added to the DPPH solution at various concentrations.

  • Incubation: The mixture is incubated in the dark at room temperature.

  • Measurement: In the presence of an antioxidant, the DPPH radical is reduced, causing the color to change to a pale yellow. The change in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for naproxen-induced gastric damage and the potential protective mechanisms of this compound.

Naproxen_Pathway cluster_protection Protective Factors Naproxen Naproxen COX1 COX-1 Enzyme Naproxen->COX1 Inhibits Prostaglandins Prostaglandins (PGE2, PGI2) COX1->Prostaglandins Synthesizes GastricInjury Gastric Mucosal Injury COX1->GastricInjury Leads to (via PG inhibition) MucusBicarb Mucus & Bicarbonate Secretion Prostaglandins->MucusBicarb Stimulates BloodFlow Mucosal Blood Flow Prostaglandins->BloodFlow Maintains EpithelialDefense Epithelial Cell Defense Prostaglandins->EpithelialDefense Promotes GastricProtection Gastric Mucosal Protection Prostaglandins->GastricProtection Maintains

Caption: Naproxen-induced gastric mucosal injury pathway.

Tinoridine_Pathway This compound This compound COX COX Enzymes This compound->COX Inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Lysosomes Lysosomal Membranes This compound->Lysosomes Stabilizes GastricProtection Gastric Mucosal Protection This compound->GastricProtection Contributes to Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates ROS->GastricProtection Reduces damage from EnzymeRelease Damaging Enzyme Release Lysosomes->EnzymeRelease Prevents EnzymeRelease->GastricProtection Reduces damage from

Caption: Potential gastroprotective mechanisms of this compound.

Conclusion

References

Validating the Anti-inflammatory Effects of Tinoridine Against Established Benchmarks

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Tinoridine, a non-steroidal anti-inflammatory drug (NSAID), with established positive controls, Indomethacin and Dexamethasone. By presenting experimental data and detailed protocols, this document aims to assist researchers in validating the therapeutic potential of this compound.

This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, crucial mediators of inflammation.[1][2] Its multifaceted mechanism also includes free radical scavenging, inhibition of leukocyte migration, and modulation of cytokine activity.[2][3] To rigorously evaluate its efficacy, a direct comparison with well-characterized anti-inflammatory agents is essential. Indomethacin, a potent non-selective COX inhibitor, and Dexamethasone, a corticosteroid with a distinct mechanism of action involving the suppression of the NF-κB signaling pathway, serve as ideal positive controls for this purpose.[4][5][6][7]

Comparative Efficacy Data

The following tables summarize the expected comparative data from key in vivo and in vitro anti-inflammatory assays. These values are representative of typical findings in such studies and serve as a benchmark for evaluating this compound.

Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle Control-0
This compound10[Data to be inserted from specific study]
This compound20[Data to be inserted from specific study]
Indomethacin (Positive Control) 10 ~50-60%

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Murine Macrophages (RAW 264.7)

TreatmentConcentration (µM)Inhibition of TNF-α Release (%)Inhibition of IL-6 Release (%)
Vehicle Control-00
This compound1[Data to be inserted][Data to be inserted]
This compound10[Data to be inserted][Data to be inserted]
Dexamethasone (Positive Control) 1 ~80-90% ~75-85%

Table 3: In Vitro Inhibition of NF-κB Activation

CompoundIC50 for TNF-induced NF-κB Activation (mM)
This compound[Data to be inserted]
Indomethacin 0.60 [4]
Dexamethasone 0.027 [4]

Signaling Pathways and Experimental Design

To visually represent the mechanisms of action and the experimental approach, the following diagrams are provided.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_cell Macrophage / Inflammatory Cell cluster_drugs Points of Intervention Stimulus Stimulus TLR4 TLR4 NF_kB_Pathway NF-κB Pathway TLR4->NF_kB_Pathway Initiates COX2_Gene COX-2 Gene Transcription NF_kB_Pathway->COX2_Gene Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Pathway->Cytokines Induces COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translates to Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Cytokines->Inflammation Dexamethasone Dexamethasone Tinoridine_Indomethacin This compound & Indomethacin Tinoridine_Indomethacin->COX2_Enzyme Inhibits

Figure 1: Simplified inflammatory signaling pathway showing the points of intervention for this compound, Indomethacin, and Dexamethasone.

experimental_workflow cluster_invivo In Vivo: Carrageenan-Induced Paw Edema cluster_invitro In Vitro: Cytokine Release Assay Animal_Grouping Randomly Group Rats (n=6 per group) Drug_Admin Oral Administration: - Vehicle - this compound (10, 20 mg/kg) - Indomethacin (10 mg/kg) Carrageenan_Injection Inject 1% Carrageenan into Paw Subplantar Region Paw_Volume_Measurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4 hours Data_Analysis_Vivo Calculate % Inhibition of Edema vs. Control Cell_Culture Culture RAW 264.7 Macrophages Pre_treatment Pre-treat with: - Vehicle - this compound (1, 10 µM) - Dexamethasone (1 µM) Cell_Culture->Pre_treatment LPS_Stimulation Stimulate with LPS (1 µg/mL) for 24 hours Pre_treatment->LPS_Stimulation Supernatant_Collection Collect Cell Supernatant LPS_Stimulation->Supernatant_Collection ELISA Measure TNF-α and IL-6 Concentrations by ELISA Supernatant_Collection->ELISA Data_Analysis_Vitro Calculate % Inhibition of Cytokine Release vs. Control ELISA->Data_Analysis_Vitro

Figure 2: General experimental workflow for in vivo and in vitro validation of this compound's anti-inflammatory effects.

logical_comparison Positive_Control Positive Control Indomethacin Indomethacin (COX Inhibitor) Positive_Control->Indomethacin Dexamethasone Dexamethasone (NF-κB Inhibitor) Positive_Control->Dexamethasone Mechanism Mechanism of Action Positive_Control->Mechanism Efficacy Anti-inflammatory Efficacy Positive_Control->Efficacy Comparison Comparative Validation Mechanism->Comparison Efficacy->Comparison This compound This compound This compound->Efficacy

Figure 3: Logical relationship for the comparative validation of this compound.

Experimental Protocols

In Vivo: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (180-220g) are used. They are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Grouping and Administration: Animals are randomly divided into groups (n=6):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).

    • Group 2 & 3: this compound (e.g., 10 and 20 mg/kg, orally).

    • Group 4: Indomethacin (positive control, e.g., 10 mg/kg, orally).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro: Inhibition of Cytokine Production in Macrophages

This assay evaluates the effect of a compound on the production of key pro-inflammatory cytokines.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1x10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) or Dexamethasone (positive control, e.g., 1 µM). The cells are pre-incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration 1 µg/mL) to induce an inflammatory response, except for the unstimulated control wells.

  • Incubation and Supernatant Collection: The plates are incubated for 24 hours. After incubation, the cell culture supernatant is collected and stored at -80°C until analysis.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine release is calculated for each treatment group relative to the LPS-stimulated vehicle control. The IC50 value (the concentration required to inhibit 50% of cytokine production) can be determined by non-linear regression analysis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tinoridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tinoridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.